N-(2-methoxyethyl)-N-methylhydroxylamine
Description
Properties
CAS No. |
116797-81-0 |
|---|---|
Molecular Formula |
C4H11NO2 |
Molecular Weight |
105.14 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-N-methylhydroxylamine |
InChI |
InChI=1S/C4H11NO2/c1-5(6)3-4-7-2/h6H,3-4H2,1-2H3 |
InChI Key |
IHDXZTFCGLVYNG-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCOC)O |
Origin of Product |
United States |
Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to N-(2-methoxyethyl)-N-methylhydroxylamine for Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of a Novel Reagent
In the dynamic fields of organic synthesis and medicinal chemistry, the exploration of novel reagents is paramount to innovation. This guide is dedicated to a unique, yet not widely documented, chemical entity: N-(2-methoxyethyl)-N-methylhydroxylamine . While extensive literature on this specific molecule is sparse, its structural motifs—a methylated nitrogen and a methoxyethyl group—suggest a rich potential for applications ranging from intricate organic syntheses to the development of novel pharmaceutical agents.
This document serves as both a technical guide and a forward-looking perspective. By drawing upon established principles of organic chemistry and leveraging data from closely related analogues, we will construct a comprehensive profile of this promising molecule. We will delve into its probable synthesis, predict its spectroscopic characteristics, explore its potential reactivity and applications, and provide a thorough overview of its likely safety profile. Our approach is grounded in scientific integrity, providing you with a robust framework to understand and potentially utilize N-(2-methoxyethyl)-N-methylhydroxylamine in your research endeavors.
Core Molecular Identity and Physicochemical Properties
N-(2-methoxyethyl)-N-methylhydroxylamine is a disubstituted hydroxylamine derivative. The presence of both a methyl and a methoxyethyl group on the nitrogen atom imparts specific steric and electronic properties that are likely to influence its reactivity and physical characteristics.
Structural Information
-
IUPAC Name: N-(2-methoxyethyl)-N-methylhydroxylamine
-
Molecular Formula: C₄H₁₁NO₂
-
Molecular Weight: 105.14 g/mol
-
Canonical SMILES: CN(O)CCOC
Below is a diagram illustrating the chemical structure of N-(2-methoxyethyl)-N-methylhydroxylamine.
Caption: Chemical structure of N-(2-methoxyethyl)-N-methylhydroxylamine.
Predicted Physicochemical Properties
Due to the lack of specific experimental data for N-(2-methoxyethyl)-N-methylhydroxylamine, the following properties are estimated based on trends observed in structurally similar compounds, such as N,N-Bis-(2-methoxyethyl)hydroxylamine and other N,N-dialkylhydroxylamines.[1] These values should be considered as provisional and require experimental verification.
| Property | Predicted Value | Notes |
| Appearance | Colorless to pale yellow liquid | Based on analogues like N,N-Bis-(2-methoxyethyl)hydroxylamine. |
| Boiling Point | ~150-170 °C (at 760 mmHg) | Lower than N,N-Bis-(2-methoxyethyl)hydroxylamine (220.1 °C) due to lower molecular weight. |
| Density | ~0.95 - 1.05 g/cm³ | In line with similar small organic molecules containing oxygen and nitrogen. |
| Solubility | Soluble in water and polar organic solvents | The presence of the hydroxyl, ether, and amine functionalities should impart good solubility in polar media. |
Synthesis of N-(2-methoxyethyl)-N-methylhydroxylamine
The synthesis of N-(2-methoxyethyl)-N-methylhydroxylamine is not explicitly detailed in the current body of scientific literature. However, a robust and logical synthetic route can be proposed based on well-established reactions of hydroxylamines. The most direct approach is the monoalkylation of N-methylhydroxylamine with a suitable 2-methoxyethyl electrophile.
Proposed Synthetic Route: Alkylation of N-Methylhydroxylamine
This method involves the nucleophilic substitution reaction between N-methylhydroxylamine and a 2-methoxyethyl halide (e.g., 2-methoxyethyl chloride or bromide) in the presence of a base. The base is crucial for deprotonating the N-methylhydroxylamine hydrochloride salt (the common commercial form) to its more nucleophilic free form.
Caption: Proposed synthetic workflow for N-(2-methoxyethyl)-N-methylhydroxylamine.
2.1.1. Detailed Experimental Protocol
Disclaimer: This is a proposed protocol and should be optimized for safety and yield in a laboratory setting.
Materials:
-
N-Methylhydroxylamine hydrochloride
-
2-Methoxyethyl chloride (or bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N-methylhydroxylamine hydrochloride (1.0 eq), potassium carbonate (2.5 eq), and anhydrous acetonitrile.
-
Addition of Alkylating Agent: While stirring the suspension, add 2-methoxyethyl chloride (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Redissolve the residue in diethyl ether and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation to yield N-(2-methoxyethyl)-N-methylhydroxylamine as a liquid.
Causality Behind Experimental Choices:
-
Stoichiometry: A slight excess of the alkylating agent is used to ensure complete consumption of the N-methylhydroxylamine. Using a large excess could lead to the formation of a quaternary ammonium salt. A significant excess of base is used to neutralize the hydrochloride salt and the acid generated during the reaction.
-
Solvent: Acetonitrile is a suitable polar aprotic solvent that can dissolve the reactants and facilitate the Sₙ2 reaction.
-
Temperature: Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Alternative Synthetic Considerations
-
Oxidation of the Corresponding Amine: An alternative, though likely lower-yielding, route could involve the oxidation of N-(2-methoxyethyl)methylamine using an oxidizing agent like hydrogen peroxide. A similar method has been reported for the synthesis of N,N-Bis-(2-methoxyethyl)hydroxylamine from its corresponding secondary amine.[1]
-
Controlled Alkylation of Hydroxylamine: It may be possible to synthesize the target compound by a carefully controlled mono-N-alkylation of hydroxylamine with a methylating agent, followed by alkylation with a 2-methoxyethyl halide. However, controlling the selectivity to avoid di- and tri-alkylation can be challenging.
Spectroscopic Characterization
No experimental spectra for N-(2-methoxyethyl)-N-methylhydroxylamine are currently available in public databases. However, we can predict the characteristic signals based on the known spectral data of analogous compounds and the principles of spectroscopic interpretation.
Predicted Spectroscopic Data
The following table summarizes the expected spectroscopic data for N-(2-methoxyethyl)-N-methylhydroxylamine.
| Technique | Expected Peaks / Signals | Interpretation |
| ¹H NMR | ~2.6 ppm (s, 3H)~2.8 ppm (t, 2H)~3.3 ppm (s, 3H)~3.5 ppm (t, 2H)~7-9 ppm (br s, 1H) | N-CH₃ N-CH₂ -CH₂-OO-CH₃ N-CH₂-CH₂ -ON-OH (exchangeable with D₂O) |
| ¹³C NMR | ~45 ppm~59 ppm~60 ppm~71 ppm | N-C H₃O-C H₃N-C H₂-CH₂-ON-CH₂-C H₂-O |
| IR (Infrared) | 3200-3400 cm⁻¹ (broad)2950-2850 cm⁻¹1120-1080 cm⁻¹ | O-H stretchC-H stretch (aliphatic)C-O-C stretch (ether) |
| MS (Mass Spec) | m/z = 105 (M⁺)m/z = 90m/z = 58m/z = 45 | Molecular ion[M - CH₃]⁺[CH₂=N(OH)CH₃]⁺[CH₂OCH₃]⁺ |
Reactivity and Potential Applications in Drug Development
The synthetic utility of N-(2-methoxyethyl)-N-methylhydroxylamine stems from the reactivity of the N-hydroxylamino functional group. This moiety can participate in a variety of transformations that are valuable in the construction of complex molecules, including active pharmaceutical ingredients.
Formation of Nitrones for 1,3-Dipolar Cycloadditions
N-substituted hydroxylamines are well-known precursors to nitrones upon condensation with aldehydes or ketones.[2] These nitrones are valuable 1,3-dipoles that can react with alkenes or alkynes in [3+2] cycloaddition reactions to form five-membered heterocyclic rings like isoxazolidines and isoxazolines. These heterocycles are common scaffolds in many biologically active molecules.
Caption: Potential reaction pathway involving nitrone formation and subsequent cycloaddition.
Synthesis of Hydroxamic Acids
The hydroxylamine group can react with carboxylic acids or their derivatives (e.g., acid chlorides, esters) to form hydroxamic acids.[2] The hydroxamic acid moiety is a key pharmacophore in a number of drugs, as it is a potent metal-chelating group. For instance, it is found in several histone deacetylase (HDAC) inhibitors used in cancer therapy. The presence of the methoxyethyl group in N-(2-methoxyethyl)-N-methylhydroxylamine could be used to modulate the solubility and pharmacokinetic properties of the resulting hydroxamic acid derivatives.
Safety and Handling
No specific Safety Data Sheet (SDS) is available for N-(2-methoxyethyl)-N-methylhydroxylamine. The following information is based on the known hazards of structurally related N-alkylated hydroxylamines and should be treated as a guideline. A thorough risk assessment should be conducted before handling this compound.
GHS Hazard Classification (Predicted)
-
Acute Toxicity, Oral (Category 4)
-
Skin Corrosion/Irritation (Category 2)
-
Serious Eye Damage/Eye Irritation (Category 2A)
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System
Precautionary Measures
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Work in a well-ventilated fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
N-(2-methoxyethyl)-N-methylhydroxylamine represents an intriguing yet underexplored molecule with significant potential as a versatile building block in organic synthesis and drug discovery. While direct experimental data is scarce, a comprehensive understanding of its likely properties, synthesis, and reactivity can be constructed through careful analysis of its structural analogues. This guide provides a foundational framework for researchers and scientists to begin exploring the capabilities of this promising reagent. As with any novel compound, thorough experimental verification of the predicted properties and protocols is essential for its safe and effective use. The insights provided herein are intended to catalyze further investigation into the chemistry of N-(2-methoxyethyl)-N-methylhydroxylamine and unlock its potential contributions to the advancement of chemical and pharmaceutical sciences.
References
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LookChem. (n.d.). Cas 5815-11-2, N,N-BIS-(2-METHOXYETHYL)HYDROXYLAMINE. Retrieved from [Link]
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ScienceMadness. (2024, December 10). Synthesis of N,N-Bis-(2-methoxyethyl)hydroxylamine, and ChatGPT. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). The Chemistry Behind N-Methylhydroxylamine Hydrochloride: Reactions and Transformations. Retrieved from [Link]
Sources
The Weinreb Protocol: Precision Synthesis of N-Methoxy-N-Methylamides
[1]
Executive Summary: The Chelation Pivot
In modern drug discovery, the transformation of carboxylic acids into ketones is a high-stakes operation. Traditional methods (e.g., direct addition of organolithiums to acids or esters) often fail due to over-addition, yielding tertiary alcohols.[1][2] The N-methoxy-N-methylamide —colloquially known as the Weinreb Amide —solves this via a thermodynamic trap.
This guide details the synthesis of these critical intermediates. While the term "N-alkoxy-N-methylamine" strictly refers to the amine reagent (e.g., N,O-dimethylhydroxylamine), in a medicinal chemistry context, it almost universally denotes the synthesis of the acylated scaffold (the Weinreb amide) used to access complex ketones. This whitepaper covers the robust generation of these amides and provides the synthesis of the amine reagent itself for total autonomy.
Strategic Analysis of Synthetic Pathways
The choice of method depends on the substrate's steric profile, sensitivity to pH, and scale.
| Method | Reagents | Substrate Scope | Key Advantage | Limitation |
| A. Acid Chloride Activation | (COCl)₂, SOCl₂, Pyridine | Robust, acid-stable substrates | Scalability. Lowest cost for multi-gram synthesis. | Incompatible with acid-labile protecting groups (Boc, TBS). |
| B. Mixed Anhydride (MsCl) | MsCl, TEA, DMAP | Sterically hindered acids | Steric Power. Forces reaction on bulky substrates. | Requires careful temperature control (-10°C). |
| C. Peptide Coupling | EDC, HATU, DIPEA | Chiral, functionalized fragments | Mildness. No racemization; compatible with almost all FGs. | High cost of reagents; atom economy is poor. |
| D. Al-Mediated Transamidation | AlMe₃, Toluene | Esters, Lactones | Direct Conversion. Skips hydrolysis of esters. | Pyrophoric. AlMe₃ requires strict inert handling. |
Mechanistic Grounding: The Tetrahedral Trap
The utility of N-methoxy-N-methylamines lies in their ability to form a stable 5-membered chelate upon nucleophilic attack. This prevents the collapse of the tetrahedral intermediate until acidic workup, effectively "masking" the ketone and preventing over-addition.
Detailed Experimental Protocols
Protocol A: The "Standard" Coupling (EDC/HOBt)
Best for: Late-stage functionalization of chiral drug intermediates.
Reagents:
-
Carboxylic Acid substrate (1.0 equiv)
-
N,O-Dimethylhydroxylamine HCl (1.2 equiv)
-
EDC·HCl (1.5 equiv)
-
HOBt (1.5 equiv) or HOAt
-
DIPEA (3.0 equiv)
-
Solvent: DCM or DMF (0.1 M)
Step-by-Step Workflow:
-
Activation: Dissolve the carboxylic acid in dry DCM at 0°C under N₂. Add EDC·HCl and HOBt.[2] Stir for 15 minutes to form the active ester.
-
Amine Liberation: In a separate vial, mix N,O-dimethylhydroxylamine HCl with DIPEA in minimal DCM.
-
Coupling: Add the amine mixture dropwise to the activated acid.
-
Reaction: Allow to warm to RT and stir for 4–12 hours.
-
Self-Validating Workup:
-
Dilute with EtOAc.
-
Wash 1: 1N HCl (Removes unreacted DIPEA and EDC byproducts). Check aqueous pH < 2.
-
Wash 2: Sat. NaHCO₃ (Removes unreacted acid and HOBt). Check aqueous pH > 8.
-
Wash 3: Brine.[2]
-
-
Purification: Dry over Na₂SO₄, concentrate. Flash chromatography (typically 20-50% EtOAc/Hex) yields the pure amide.
Protocol B: The Mixed Anhydride Method (For Steric Bulk)
Best for: Hindered substrates where EDC fails.
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
Methanesulfonyl chloride (MsCl) (1.1 equiv)
-
Triethylamine (TEA) (3.0 equiv)
-
N,O-Dimethylhydroxylamine HCl (1.1 equiv)
-
DMAP (0.1 equiv - catalytic)
Workflow:
-
Dissolve acid and TEA (2.0 equiv) in THF; cool to -10°C (ice/salt bath).
-
Add MsCl dropwise. A white precipitate (TEA·HCl) will form immediately, confirming mixed anhydride formation. Stir for 20 min.
-
Add N,O-dimethylhydroxylamine HCl and the remaining TEA (1.0 equiv) + DMAP.
-
Allow to warm to RT. The reaction is usually complete within 1 hour due to the high reactivity of the mesylate intermediate.
Synthesis of the Reagent: N,O-Dimethylhydroxylamine
If the commercial hydrochloride salt is unavailable, it must be synthesized from hydroxylamine.[3]
Reaction:
-
Protection: React hydroxylamine with ethyl chloroformate to form N-hydroxyurethane.
-
Methylation: Treat with dimethyl sulfate (DMS) under basic conditions (KOH) to methylate both the Nitrogen and Oxygen.
-
Hydrolysis: Acid hydrolysis (conc. HCl) cleaves the carbamate, yielding N,O-dimethylhydroxylamine hydrochloride.
-
Safety Note: Dimethyl sulfate is a potent alkylating agent and highly toxic. Use commercial N,O-dimethylhydroxylamine HCl whenever possible.[2]
-
Process Visualization
Troubleshooting & Optimization (Expert Insights)
-
Incomplete Conversion: If using EDC and the reaction stalls (~50%), switch to HATU . HATU is faster and drives difficult couplings but is harder to remove during workup.
-
Racemization: While Weinreb synthesis is generally low-risk for racemization, using T3P (Propylphosphonic anhydride) in EtOAc is the safest protocol for highly sensitive chiral centers.
-
Purification: Weinreb amides are stable on silica. However, they can be UV-weak. Stain with PMA (Phosphomolybdic Acid) or KMnO₄ to visualize if the substrate lacks a chromophore.
-
Removing the "Fishy" Smell: The free amine (N,O-dimethylhydroxylamine) has a distinct, volatile odor. Ensure all glassware is rinsed with dilute HCl before removal from the hood to neutralize the amine salt.
References
-
Nahm, S.; Weinreb, S. M. "N-Methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818.
-
Fehrentz, J. A.; Castro, B. "An Efficient Synthesis of Optically Active α-(t-Butoxycarbonylamino)-aldehydes from α-Amino Acids." Synthesis, 1983 , 1983(8), 676–678.
-
Woo, J. C. S.; Fenster, E.; Dake, G. R. "A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides."[4][5] The Journal of Organic Chemistry, 2004 , 69(25), 8984–8986.
-
De Luca, L.; Giacomelli, G.; Taddei, M. "A Convenient and Simple One-Flask Method for the Preparation of Weinreb Amides."[5] The Journal of Organic Chemistry, 2001 , 66(7), 2534–2537.
-
Labeeuw, O.; Phansavath, P.; Genêt, J. P. "Direct Conversion of Esters to Weinreb Amides Using AlMe3." Tetrahedron Letters, 2004 , 45(38), 7107-7110.
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- 5. Hydroxamate synthesis by acylation [organic-chemistry.org]
An In-depth Technical Guide to the Stability and Storage of N-(2-methoxyethyl)-N-methylhydroxylamine
Executive Summary
N-(2-methoxyethyl)-N-methylhydroxylamine is a substituted hydroxylamine requiring specialized storage and handling to ensure its chemical integrity for research and development applications. As with many hydroxylamine derivatives, this compound is susceptible to degradation, primarily through oxidation. This guide provides a comprehensive overview of the critical factors influencing its stability, detailed protocols for optimal storage and handling, and methods for assessing compound purity over time. Adherence to these protocols is essential for ensuring experimental reproducibility and preventing the use of degraded material, which can lead to unreliable results. The core recommendation is to store the compound under an inert atmosphere at refrigerated temperatures (2-8°C) and to handle it using air-sensitive chemistry techniques.
Chemical and Physical Profile
A foundational understanding of the physicochemical properties of N-(2-methoxyethyl)-N-methylhydroxylamine is crucial for developing appropriate storage and handling strategies. While specific experimental data for this exact molecule is not extensively published, we can infer its properties from data on closely related analogues and general principles of hydroxylamine chemistry.
| Property | Value / Information | Source / Rationale |
| Molecular Formula | C4H11NO2 | - |
| Molecular Weight | 105.14 g/mol | - |
| Appearance | Likely a colorless to light yellow liquid or low-melting solid. | Based on similar hydroxylamine derivatives. |
| Boiling Point | Not specified; likely high due to hydrogen bonding capability. | General chemical principles. |
| Key Hazard | Presumed to be an irritant and potentially harmful if swallowed or inhaled. | Based on safety data for related compounds like N-methylhydroxylamine hydrochloride.[1][2][3] |
| Primary Reactivity | Susceptible to oxidation. | A general characteristic of hydroxylamines.[4][5][6] |
Foundational Principles of Stability: A Mechanistic Perspective
The stability of N-(2-methoxyethyl)-N-methylhydroxylamine is governed by its inherent chemical structure. The nitrogen-oxygen single bond is a key feature, making the molecule susceptible to specific degradation pathways.
Critical Susceptibility to Oxidation
The primary route of degradation for hydroxylamines is oxidation.[6] Exposure to atmospheric oxygen can initiate a cascade of reactions, leading to the formation of impurities such as nitrones, and subsequently, aldehydes or ketones. This process can be catalyzed by the presence of transition metal ions.[4][6]
-
Causality: The lone pair of electrons on the nitrogen atom makes it nucleophilic and susceptible to attack by electrophilic species, including oxygen. The resulting oxidation compromises the integrity of the compound, leading to the formation of various byproducts. For reproducible and accurate experimental outcomes, minimizing exposure to air is paramount.
Thermal and Photolytic Lability
-
Causality: Supplying thermal energy can overcome the activation energy for decomposition reactions. Therefore, storage at cool, controlled temperatures is a critical preventative measure. Similarly, exposure to high-energy light (UV) should be avoided as it can promote radical-based degradation pathways.
Incompatibility with Acids and Oxidizing Agents
Strong oxidizing agents will readily react with and degrade the hydroxylamine functionality.[1][9][10] Furthermore, while hydroxylamines are often stored as hydrochloride salts to improve stability,[8] the free base may have limited stability in acidic or strongly basic aqueous solutions, which can catalyze hydrolysis or other decomposition reactions.
Recommended Protocols for Storage and Handling
To preserve the integrity of N-(2-methoxyethyl)-N-methylhydroxylamine, the following protocols, grounded in best practices for handling air-sensitive reagents, are recommended.[11][12][13][14]
Long-Term Storage Protocol
For storage periods extending beyond several weeks, the following conditions are mandatory:
| Parameter | Recommendation | Rationale |
| Temperature | 2–8 °C | To minimize the rate of thermal decomposition.[15] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | To prevent oxidative degradation.[2][6][9] |
| Container | Amber glass bottle with a septum-sealed cap (e.g., AcroSeal™ or Sure/Seal™ type).[11][12] | To protect from light and provide an airtight seal, allowing for transfer via syringe.[12] |
| Location | A well-ventilated, designated cold storage area for reactive chemicals. | To ensure safety and prevent cross-contamination. |
Step-by-Step Workflow for Handling and Dispensing
This protocol ensures the compound is not exposed to atmospheric oxygen or moisture during use.
Materials:
-
N-(2-methoxyethyl)-N-methylhydroxylamine in a septum-sealed bottle.
-
Source of dry, inert gas (Argon or Nitrogen) with a regulator and needle adapter.
-
Dry, gas-tight syringes and needles (e.g., Luer lock).[12][16]
Procedure:
-
System Purge: Assemble your reaction glassware and purge it with a steady stream of inert gas for several minutes to remove air and adsorbed moisture.[13]
-
Prepare for Transfer: Puncture the septum of the reagent bottle with a needle connected to the inert gas line to create a slight positive pressure. Use a second needle, also connected to the inert gas line via a bubbler, to vent the system.
-
Syringe Preparation: Flush a clean, dry syringe with the inert gas 5-10 times to ensure it is free of air.[12]
-
Withdraw Reagent: Insert a clean, dry needle attached to the gas-tight syringe through the septum into the reagent bottle. Ensure the needle tip is below the liquid level. Withdraw the desired volume of the liquid.
-
Inject into Reaction: Transfer the reagent promptly to your reaction vessel, injecting it through a septum against a positive flow of inert gas.
-
Storage after Use: Before removing the inert gas inlet needle from the reagent bottle, ensure the cap is securely fastened. Store the bottle back in the recommended cold storage conditions.
Protocol for Assessing Compound Integrity
Regularly assessing the purity of the compound is a self-validating step to ensure experimental quality. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method.
Objective: To detect the presence of degradation products and quantify the purity of N-(2-methoxyethyl)-N-methylhydroxylamine.
Sample HPLC-UV Method (Illustrative):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient Example: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and re-equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Detection: UV at 210 nm.
-
Sample Preparation: Prepare a dilute solution (e.g., ~0.1 mg/mL) of the hydroxylamine in the initial mobile phase composition. Prepare this solution fresh immediately before analysis.[6]
Interpretation:
-
A pure sample should show a single major peak at a consistent retention time.
-
The appearance of new peaks, especially at earlier or later retention times, suggests the presence of more polar or less polar degradation products, respectively.[6]
-
Discoloration of the bulk material is also a visual indicator of significant degradation.[6]
Visualization of Stability Factors
The following diagram illustrates the key external factors that can compromise the stability of N-(2-methoxyethyl)-N-methylhydroxylamine, leading to the formation of undesirable byproducts.
Caption: Key factors leading to the degradation of N-(2-methoxyethyl)-N-methylhydroxylamine.
Conclusion
The chemical stability of N-(2-methoxyethyl)-N-methylhydroxylamine is critically dependent on stringent storage and handling protocols. Its primary vulnerability is oxidative degradation, which can be effectively mitigated by storage under an inert atmosphere at refrigerated temperatures (2-8°C). By employing the air-sensitive handling techniques and analytical verification methods detailed in this guide, researchers and drug development professionals can ensure the integrity of the compound, leading to more reliable and reproducible scientific outcomes.
References
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ACS Publications. (2020, July 28). Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. Journal of Chemical Education. Available at: [Link]
-
MIT Department of Chemistry. Handling air-sensitive reagents AL-134. Available at: [Link]
-
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available at: [Link]
-
ResearchGate. Thermal Decomposition Pathways of Hydroxylamine: Theoretical Investigation on the Initial Steps. Available at: [Link]
-
LookChem. Cas 5815-11-2,N,N-BIS-(2-METHOXYETHYL)HYDROXYLAMINE. Available at: [Link]
-
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - N-Methylhydroxylamine hydrochloride, 98%. Available at: [Link]
-
Carl ROTH. Safety Data Sheet: N-Methylhydroxylamine hydrochloride. Available at: [Link]
-
SciSpace. Thermal Decomposition Pathways of Hydroxylamine: Theoretical Investigation on the Initial Steps. Available at: [Link]
-
Wikipedia. N-Methylhydroxylamine. Available at: [Link]
-
National Institutes of Health (NIH). (2023, March 21). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Available at: [Link]
-
National Industrial Chemicals Notification and Assessment Scheme. Ethanaminium, 2-hydroxy-N,N-bis(2- hydroxyethyl)-N-methyl-, esters with C16-18 and C18-unsatd. fatty acids, Me sulfates (salts). Available at: [Link]
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Biblioteka Nauki. Decomposition Pathways for Aqueous Hydroxylammonium Nitrate Solutions: a DFT Study. Available at: [Link]
-
Office of Scientific and Technical Information (OSTI). Hydroxylamine Nitrate Decomposition under Non-radiological Conditions. Available at: [Link]
-
Reddit. (2021, July 9). How to keep N-hydroxylamine stable for shipping and storing?. Available at: [Link]
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- 15. carlroth.com:443 [carlroth.com:443]
- 16. pubs.acs.org [pubs.acs.org]
Technical Monograph: Spectroscopic Profiling of N-(2-methoxyethyl)-N-methylhydroxylamine
[1]
Executive Summary & Chemical Identity
N-(2-methoxyethyl)-N-methylhydroxylamine is a functionalized tertiary hydroxylamine characterized by a dual-reactive core: a nucleophilic nitrogen center capable of O-functionalization and a methoxyethyl tail that enhances solubility and linker stability.[1] In drug development, it serves as a critical building block for glycoconjugation , nitrone spin trap synthesis , and Weinreb amide analogs .[1]
Chemical Specifications
| Parameter | Detail |
| IUPAC Name | N-(2-Methoxyethyl)-N-methylhydroxylamine |
| Molecular Formula | C₄H₁₁NO₂ |
| Molecular Weight | 105.14 g/mol |
| Structure | Me–N(OH)–CH₂CH₂–OMe |
| CAS Registry (Parent) | Not widely listed; Analogous to 2580187-94-4 (Des-methyl) |
| Physical State | Viscous oil (Free base) or Hygroscopic solid (HCl salt) |
Synthetic Context & Impurity Profile
Understanding the synthesis is prerequisite to interpreting the spectra, as specific impurities often dictate the baseline noise in NMR and MS data.[1]
Primary Synthetic Pathway
The most reliable synthesis involves the nucleophilic substitution of N-methylhydroxylamine with 2-methoxyethyl bromide, or the oxidation of the corresponding tertiary amine.[1]
Figure 1: Synthetic pathway highlighting the origin of the dialkylated impurity, which appears as a distinct set of multiplets in the 3.0–3.5 ppm region.[1]
Spectroscopic Characterization
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H NMR spectrum is dominated by the asymmetry introduced by the N-hydroxyl group. Unlike its amine counterpart, the N-OH group induces significant deshielding on the
Solvent Recommendation: D₂O (for HCl salt) or CDCl₃ (for free base).[1] Note that in CDCl₃, the N-OH proton is often broad or invisible due to exchange.[1]
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Position | Shift ( | Multiplicity | Integration | Assignment Logic |
| N-CH₃ | 2.65 – 2.75 | Singlet (s) | 3H | Deshielded vs. amine (2.40 ppm) due to N-OH electronegativity.[1] |
| N-CH₂ | 2.85 – 2.95 | Triplet (J | 2H | |
| O-CH₂ | 3.55 – 3.65 | Triplet (J | 2H | Characteristic ether shift; largely unaffected by N-OH.[1] |
| O-CH₃ | 3.35 | Singlet (s) | 3H | Standard methoxy signal.[1] |
| N-OH | 8.50 – 9.50 | Broad (br s) | 1H | Highly variable; disappears with D₂O shake.[1] |
¹³C NMR Data (100 MHz, CDCl₃)
-
N-CH₃:
46.0 – 48.0 ppm (Upfield shift relative to N-methoxy).[1] -
N-CH₂:
58.0 – 60.0 ppm.[1] -
O-CH₂:
70.0 – 71.5 ppm (Ether carbon).[1] -
O-CH₃:
58.5 – 59.0 ppm.[1]
Expert Insight: A common diagnostic error is confusing the N-Me signal of the hydroxylamine (
2.7) with the N-Me of the starting amine (2.4). Always verify complete conversion by monitoring the disappearance of the 2.4 ppm singlet.
B. Mass Spectrometry (MS)
The fragmentation pattern is driven by the cleavage of the weak N-O bond and the stability of the methoxyethyl chain.
Ionization Mode: Electrospray Ionization (ESI) in Positive Mode (+ve).[1]
| Ion Type | m/z (Calculated) | Interpretation |
| [M+H]⁺ | 106.09 | Protonated molecular ion.[1] Base peak in soft ionization.[1] |
| [M+Na]⁺ | 128.07 | Sodium adduct (common in glass/silica contact).[1] |
| Fragment 1 | 88.08 | [M – OH]⁺ : Loss of hydroxyl radical (characteristic of hydroxylamines).[1] |
| Fragment 2 | 74.06 | [M – OMe]⁺ : Cleavage of the terminal methoxy group.[1] |
| Fragment 3 | 46.03 | [CH₃-N-OH]⁺ : Cleavage of the ethyl chain (McLafferty-like rearrangement).[1] |
C. Infrared Spectroscopy (FT-IR)
The IR spectrum provides rapid confirmation of the N-OH functionality, distinguishing it from the N-H of the precursor or the N-oxide.
-
3200 – 3450 cm⁻¹ (Broad): O-H stretching vibration.[1] This band is significantly broader than a typical alcohol due to hydrogen bonding with the amine nitrogen.[1]
-
2800 – 2950 cm⁻¹: C-H stretching (Aliphatic).[1][2] The methyl C-H stretch often appears as a distinct shoulder.[1]
-
1100 – 1120 cm⁻¹: C-O-C stretching (Ether). Very strong band, confirming the integrity of the methoxyethyl tail.[1]
-
900 – 950 cm⁻¹: N-O stretching.[1] A medium intensity band specific to hydroxylamines.[1]
Analytical Protocols
Protocol 1: Sample Preparation for NMR
-
Objective: Prevent oxidation to the nitrone during acquisition.
-
Step 1: Weigh 10 mg of the HCl salt into a clean vial.
-
Step 2: Add 0.6 mL of D₂O (containing 0.05% TSP as internal standard).
-
Step 3: If using the free base, use CDCl₃ that has been passed through basic alumina to remove acidic impurities that catalyze oxidation.[1]
-
Step 4: Acquire data immediately. Do not heat the sample above 30°C.
Protocol 2: TLC Visualization
Hydroxylamines do not stain well with standard UV.[1]
References
-
Sigma-Aldrich. N-(2-methoxyethyl)hydroxylamine hydrochloride (CAS 2580187-94-4) Product Sheet.[1][3]Link[1]
-
ChemicalBook. N-(2-Methoxyethyl)methylamine (Amine Precursor) Spectral Data.Link[1]
-
National Institute of Standards and Technology (NIST). N-Methylhydroxylamine Mass Spectrum (Electron Ionization).[1]Link[1]
-
BenchChem. Spectroscopic Analysis of O-Methylhydroxylamine: A Technical Guide.Link (General reference for hydroxylamine shifts).[1]
An In-Depth Technical Guide to the Safe Handling of N-(2-methoxyethyl)-N-methylhydroxylamine
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for N-(2-methoxyethyl)-N-methylhydroxylamine. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data from analogous chemical structures to establish a robust framework for risk mitigation in a laboratory setting. The protocols herein are grounded in established principles of chemical safety and are intended to empower users to work with this compound responsibly and effectively.
Section 1: Chemical Identification and Properties
N-(2-methoxyethyl)-N-methylhydroxylamine is a substituted hydroxylamine. While specific experimental data for this exact compound is limited, its properties and reactivity can be inferred from structurally related compounds, such as N,N-Bis-(2-methoxyethyl)hydroxylamine and N-Methylhydroxylamine. The core reactivity is centered on the N-hydroxy functionality.
Table 1: Chemical Identifiers and Physical Properties (Inferred)
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C4H11NO2 | N/A |
| Molecular Weight | 105.14 g/mol | N/A |
| Appearance | Likely a colorless to light yellow liquid | [1] |
| Solubility | Expected to be soluble in water and polar organic solvents | [2][3] |
| Boiling Point | Estimated based on analogs like N,N-Bis-(2-methoxyethyl)hydroxylamine (220.1°C) | [3] |
| Density | Estimated based on analogs like N,N-Bis-(2-methoxyethyl)hydroxylamine (1.028 g/cm³) |[3] |
Section 2: Hazard Identification and Toxicology
The primary hazards associated with substituted hydroxylamines stem from their reactivity and potential to cause irritation and toxicity. Based on data from analogous compounds, N-(2-methoxyethyl)-N-methylhydroxylamine is considered hazardous.
Table 2: GHS Hazard Classification (Anticipated)
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[4][5] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[4][5] |
| Serious Eye Damage/Irritation | Category 2A/2 | H319: Causes serious eye irritation[1][4][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[4][6] |
| Flammable Liquid | Category 3 | H226: Flammable liquid and vapor[1][6] |
Toxicological Profile Summary
-
Routes of Exposure: The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[7]
-
Acute Effects:
-
Chronic Effects: No specific data is available for this compound, but prolonged or repeated exposure should be avoided.
-
Carcinogenicity: Not classified as a carcinogen by IARC, NTP, or ACGIH based on available data for similar compounds.[7][8]
Section 3: Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is paramount to ensure personnel safety and experimental integrity. The causality behind these measures is to prevent exposure and maintain the chemical's stability.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense. The selection of specific PPE is dictated by the potential routes of exposure.
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye/Face Protection | Chemical safety goggles or a face shield. | To prevent splashes from causing serious eye irritation or damage.[1][9] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Lab coat. | To prevent skin contact, which causes irritation and potential systemic toxicity.[1][10] |
| Respiratory Protection | Use only in a well-ventilated area or under a chemical fume hood. | To prevent inhalation of vapors or mists that can cause respiratory irritation.[4][11] |
Engineering Controls
Engineering controls are designed to isolate the hazard from the researcher.
-
Ventilation: All work with N-(2-methoxyethyl)-N-methylhydroxylamine must be conducted in a certified chemical fume hood to maintain low airborne concentrations.[7][12]
-
Safety Equipment: An eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[9]
Step-by-Step Handling Protocol
This protocol provides a self-validating workflow for minimizing exposure.
-
Preparation: Before handling, ensure all required PPE is donned correctly and the chemical fume hood is functioning properly.
-
Aliquotting: Dispense the chemical slowly and carefully to avoid splashing or aerosol generation. Use only compatible labware (e.g., glass, PTFE).
-
Reaction Setup: If used in a reaction, ensure the apparatus is secure. If heating, use a controlled heating mantle and monitor the reaction closely.
-
Post-Handling: After use, securely seal the container.
-
Decontamination: Thoroughly clean the work area. Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[4]
Caption: A standard workflow for safely handling chemicals in a laboratory setting.
Storage Requirements
Proper storage is crucial to prevent degradation and hazardous reactions.
-
Environment: Store in a cool, dry, and well-ventilated place.[4][8]
-
Incompatibilities: Store away from strong oxidizing agents, acids, and metals.[4][10] Exposure to moisture should also be avoided.[7]
Caption: Key chemical incompatibilities to consider during storage and handling.
Section 4: Emergency Procedures
A clear and rehearsed emergency plan is critical for responding effectively to accidents.
First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury.
-
Inhalation: If inhaled, immediately remove the person to fresh air and keep them comfortable for breathing. If symptoms persist, seek medical attention.[4][5]
-
Skin Contact: If on skin, take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[7][10]
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[4][9]
-
Ingestion: If swallowed, rinse the mouth. Do NOT induce vomiting. Call a poison center or doctor immediately if you feel unwell.[4][10]
Caption: Decision tree for first aid response following an accidental exposure.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[4][7]
-
Specific Hazards: The compound is a flammable liquid.[1][6] Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx) and carbon monoxide (CO).[4][7]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[4]
Accidental Release Measures
-
Evacuate: Evacuate non-essential personnel from the area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent the spill from entering drains or waterways.[1][12]
-
Cleanup: Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Sweep up and place into a suitable, labeled container for disposal.[4][8] Do not let the chemical enter the environment.[4]
Section 5: Disposal Considerations
Chemical waste must be managed to ensure environmental protection and compliance with regulations.
-
Classification: Waste containing this material is classified as hazardous.[5]
-
Procedure: Dispose of contents and container to an approved waste disposal plant in accordance with all local, regional, and national regulations.[4][5][12] Do not dispose of it via household or municipal waste streams.
References
-
Title: Safety Data Sheet (Generic for amine compounds) Source: Global Harmonization System URL: [Link] (Note: This is a representative link for GHS information, as the original source was a direct document.)
-
Title: O-(2-methoxyethyl)hydroxylamine | C3H9NO2 Source: PubChem - NIH URL: [Link]
-
Title: SAFETY DATA SHEET for N-Methylhydroxylamine hydrochloride (Alternate) Source: Thermo Fisher Scientific URL: [Link]
-
Title: Existing Chemical Secondary Notification Assessment Report Source: Australian Industrial Chemicals Introduction Scheme (AICIS) URL: [Link] (Note: The original link was to a specific report on a related substance, this is the main portal.)
-
Title: Methoxyamine - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Cas 5815-11-2, N,N-BIS-(2-METHOXYETHYL)HYDROXYLAMINE Source: lookchem URL: [Link]
-
Title: Safety Data Sheet: N-Methylhydroxylamine hydrochloride Source: Carl ROTH URL: [Link]
-
Title: SAFETY DATA SHEET - DEHA (N,N-Diethylhydroxylamine) Source: MsdsDigital.com URL: [Link]
Sources
- 1. files.dep.state.pa.us [files.dep.state.pa.us]
- 2. Methoxyamine - Wikipedia [en.wikipedia.org]
- 3. lookchem.com [lookchem.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. O-(2-methoxyethyl)hydroxylamine | C3H9NO2 | CID 10701791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. msdsdigital.com [msdsdigital.com]
- 9. fishersci.com [fishersci.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. carlroth.com [carlroth.com]
- 12. medline.com [medline.com]
Application Notes and Protocols for N-(2-methoxyethyl)-N-methylhydroxylamine in Weinreb Amide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Utility of the Weinreb Amide in Modern Synthesis
The Weinreb-Nahm ketone synthesis, a cornerstone of modern organic chemistry, provides a reliable and high-yielding method for the formation of ketones and aldehydes from carboxylic acid derivatives.[1][2][3] Its primary advantage lies in the prevention of over-addition of organometallic reagents, a common side reaction when using more reactive acylating agents like acid chlorides or esters.[1][3][4] This is achieved through the formation of a stable N-methoxy-N-methylamide, commonly known as the Weinreb amide. This application note details the use of a specific analogue, N-(2-methoxyethyl)-N-methylhydroxylamine, in the Weinreb amide synthesis, offering insights into its potential advantages and providing detailed protocols for its application.
The Mechanism of the Weinreb Ketone Synthesis: A Tale of Stability
The success of the Weinreb synthesis hinges on the unique stability of the tetrahedral intermediate formed upon nucleophilic attack of an organometallic reagent on the Weinreb amide. This stability is attributed to the chelation of the metal cation by both the oxygen of the carbonyl group and the oxygen of the N-methoxy group, forming a stable five-membered ring.[1][5][6] This chelated intermediate is stable at low temperatures, preventing the collapse of the tetrahedral intermediate and the subsequent addition of a second equivalent of the organometallic reagent.[1][4] Upon acidic workup, the intermediate readily hydrolyzes to afford the desired ketone or aldehyde.
N-(2-methoxyethyl)-N-methylhydroxylamine: Enhancing Stability and Versatility
While the traditional Weinreb amide synthesis employs N,O-dimethylhydroxylamine, the use of analogues such as N-(2-methoxyethyl)-N-methylhydroxylamine presents potential advantages. The introduction of a 2-methoxyethyl group in place of the methyl group on the nitrogen atom could further stabilize the crucial tetrahedral intermediate. The ether oxygen within the 2-methoxyethyl substituent can participate in chelation of the metal cation, potentially forming a more stable six-membered ring. This enhanced stability could translate to several practical benefits:
-
Milder Reaction Conditions: The increased stability of the intermediate may allow for reactions to be conducted at higher temperatures or with less reactive organometallic reagents.
-
Improved Yields: Enhanced stability can lead to fewer side reactions and consequently, higher yields of the desired ketone or aldehyde.
-
Broader Substrate Scope: The milder conditions afforded by this reagent may allow for the use of substrates with sensitive functional groups that would not be compatible with traditional Weinreb conditions.
Experimental Protocols
The following protocols provide a general framework for the synthesis of Weinreb amides using N-(2-methoxyethyl)-N-methylhydroxylamine hydrochloride and their subsequent conversion to ketones.
Protocol 1: Synthesis of an N-(2-methoxyethyl)-N-methyl Weinreb Amide from a Carboxylic Acid
This protocol utilizes a common peptide coupling agent, 1,1'-carbonyldiimidazole (CDI), for the activation of the carboxylic acid.
Materials:
-
Carboxylic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
N-(2-methoxyethyl)-N-methylhydroxylamine hydrochloride
-
Pyridine or Triethylamine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the carboxylic acid (1.0 equiv) in anhydrous DCM or THF, add CDI (1.1 equiv) portion-wise at room temperature. Stir the mixture until gas evolution ceases and the reaction becomes homogeneous, indicating the formation of the acylimidazolide.
-
In a separate flask, suspend N-(2-methoxyethyl)-N-methylhydroxylamine hydrochloride (1.2 equiv) in the same anhydrous solvent and cool to 0 °C. Add pyridine or triethylamine (1.2 equiv) dropwise to neutralize the hydrochloride salt.
-
Add the solution of the free hydroxylamine to the activated carboxylic acid solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with 1 M HCl and transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer with the organic solvent (3x).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-(2-methoxyethyl)-N-methyl Weinreb amide.
Protocol 2: Synthesis of a Ketone from an N-(2-methoxyethyl)-N-methyl Weinreb Amide
Materials:
-
N-(2-methoxyethyl)-N-methyl Weinreb amide
-
Organometallic reagent (e.g., Grignard reagent or organolithium reagent)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl ether
-
Saturated ammonium chloride solution or 1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-(2-methoxyethyl)-N-methyl Weinreb amide (1.0 equiv) in anhydrous THF or diethyl ether and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add the organometallic reagent (1.1-1.5 equiv) dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C for 1-3 hours, monitoring the consumption of the starting material by TLC.
-
Quench the reaction at -78 °C by the slow addition of saturated ammonium chloride solution or 1 M HCl.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired ketone.
Data Presentation
| Parameter | N,O-dimethylhydroxylamine | N-(2-methoxyethyl)-N-methylhydroxylamine (Inferred) |
| Typical Coupling Agents | CDI, DCC, EDC, BOP | CDI, DCC, EDC, BOP |
| Reaction Temperature | 0 °C to room temperature | 0 °C to room temperature (potentially milder) |
| Typical Solvents | DCM, THF, DMF | DCM, THF, DMF |
| Yields of Amide | Generally high (70-95%) | Expected to be comparable or higher |
| Stability of Intermediate | Good | Potentially enhanced |
Visualizing the Workflow and Mechanism
Caption: Workflow for Weinreb amide synthesis and subsequent ketone formation.
Caption: Mechanism showing the stabilized tetrahedral intermediate.
References
-
Wikipedia. Weinreb ketone synthesis. [Link]
-
TutorChase. How do you prepare a Weinreb amide? [Link]
-
Grokipedia. Weinreb ketone synthesis. [Link]
-
Organic Chemistry Portal. Weinreb Ketone Synthesis. [Link]
-
ARKAT USA, Inc. An efficient conversion of carboxylic acids into Weinreb amides. [Link]
-
Wenxuecity. Weinreb ketone synthesis. [Link]
-
PubMed. A one-flask synthesis of Weinreb amides from chiral and achiral carboxylic acids using the deoxo-fluor fluorinating reagent. [Link]
-
Chemistry Steps. Converting Amides to Aldehydes and Ketones. [Link]
-
Semantic Scholar. Synthesis of Nα-protected aminoacid/peptide Weinreb amides employing N,N -carbonyldiimidazole. [Link]
- Google Patents.
-
ResearchGate. The Growing Synthetic Utility of the Weinreb Amide. [Link]
-
PMC. Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A. [Link]
-
Organic Chemistry Portal. One-Pot Transition-Metal-Free Synthesis of Weinreb Amides Directly from Carboxylic Acids. [Link]
-
PMC. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. [Link]
-
ACS Publications. Selective C–H Iodination of Weinreb Amides and Benzamides through Iridium Catalysis in Solution and under Mechanochemical Conditions. [Link]
-
Semantic Scholar. N-METHOXY-N-METHYLAMIDES (WEINREB AMIDES) IN MODERN ORGANIC SYNTHESIS. [Link]
-
Organic Syntheses. Notes - Organic Syntheses Procedure. [Link]
-
ResearchGate. (PDF) Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. [Link]
-
Wikipedia. N,O-Dimethylhydroxylamine. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind N-Methylhydroxylamine Hydrochloride: Reactions and Transformations. [Link]
-
Organic Syntheses. N,N-DIMETHYLHYDROXYLAMINE HYDROCHLORIDE - Organic Syntheses. [Link]
- Google Patents. Method for synthesizing N, O-dimethylhydroxylamine hydrochloride.
- Google Patents. Process to produce n-methylydroxylamine hydrochloride.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. A one-flask synthesis of Weinreb amides from chiral and achiral carboxylic acids using the deoxo-fluor fluorinating reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Weinreb amides [pubsapp.acs.org]
- 6. arkat-usa.org [arkat-usa.org]
N-(2-methoxyethyl)-N-methylhydroxylamine as a carbonyl equivalent
Application Note: -(2-methoxyethyl)- -methylhydroxylamine as a Carbonyl Equivalent
Part 1: Executive Summary & Technical Rationale
The Reagent Profile
-(2-methoxyethyl)-| Property | Specification |
| Chemical Structure | |
| Formula | |
| MW | 105.14 g/mol |
| CAS | 116797-81-0 |
| Physical State | Viscous liquid (typically) |
| Solubility | High (Water, Alcohols, DCM) due to ether chain |
Why Use This Reagent? (The "Carbonyl Equivalent" Logic)
In organic synthesis, a "carbonyl equivalent" is a moiety that mimics the reactivity of a carbonyl group or allows for its regeneration after a transformation. This reagent functions as a carbonyl equivalent through the Nitrone Pathway :
-
Masking: It condenses with an aldehyde to form a stable nitrone .
-
Activation: The nitrone acts as an electrophilic "carbonyl mimic," accepting nucleophiles (Grignard, Organolithium) to form a hydroxylamine.
-
Transformation: The resulting hydroxylamine can be:
-
Oxidized to a ketonitrone (and hydrolyzed to a ketone ).
-
Reduced to a secondary amine .
-
Key Advantages over Standard Methods:
-
Prevention of Over-Addition: Like Weinreb amides, nitrones prevent the double addition of organometallics. The reaction stops cleanly at the hydroxylamine stage.
-
Enhanced Solubility: The 2-methoxyethyl tail (reminiscent of the MEM protecting group) improves solubility in polar organic solvents compared to simple
-dimethyl analogs. -
Reduced Volatility: The higher molecular weight and ether chain reduce volatility, improving safety and handling compared to lower alkyl hydroxylamines.
-
Chelation Potential: The ether oxygen can participate in chelation with incoming organometallic reagents (Mg/Li), potentially directing stereochemistry in asymmetric additions.
Part 2: Mechanistic Pathway & Visualization
The following diagram illustrates the transformation of an aldehyde into a ketone using
Caption: The Nitrone Pathway transforms an aldehyde to a ketone via a stable intermediate, preventing over-alkylation.[1]
Part 3: Experimental Protocols
Protocol A: Synthesis of the Nitrone (Condensation)
This step "installs" the carbonyl equivalent.
Reagents:
-
Aldehyde (1.0 equiv)
-
-(2-methoxyethyl)-
-methylhydroxylamine (1.1 equiv) -
Magnesium Sulfate (
) or Molecular Sieves (3Å) -
Dichloromethane (DCM) or Ethanol
Procedure:
-
Preparation: Dissolve the aldehyde (10 mmol) in anhydrous DCM (20 mL).
-
Addition: Add
-(2-methoxyethyl)- -methylhydroxylamine (11 mmol) to the stirring solution. -
Desiccation: Add anhydrous
(2 g) to absorb the water generated during condensation. This drives the equilibrium forward. -
Reaction: Stir at room temperature (RT) for 2–12 hours. Monitor by TLC (Nitrones are typically UV active and more polar than the starting aldehyde).
-
Workup: Filter off the desiccant through a celite pad.
-
Purification: Concentrate the filtrate in vacuo. The resulting nitrone is often pure enough for the next step. If necessary, purify via short-path silica chromatography (Eluent: EtOAc/Hexanes or DCM/MeOH).
Protocol B: Nucleophilic Addition (The "Weinreb-Like" Step)
This step introduces the new carbon framework without over-addition.
Reagents:
-
Nitrone (from Protocol A) (1.0 equiv)
-
Grignard Reagent (
) or Organolithium ( ) (1.2–1.5 equiv) -
Anhydrous THF or Diethyl Ether
Procedure:
-
Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen. Dissolve the nitrone in anhydrous THF (0.2 M concentration). Cool to 0°C (for Grignards) or -78°C (for Lithiates).
-
Addition: Add the organometallic reagent dropwise via syringe.
-
Note: The solution often changes color (yellow to orange/brown) indicating complex formation. The 2-methoxyethyl ether oxygen may assist in chelating the magnesium/lithium, stabilizing the transition state.
-
-
Reaction: Stir at the induction temperature for 1 hour, then allow to warm slowly to RT (if using Grignard).
-
Quench: Quench carefully with saturated aqueous
. -
Extraction: Extract with EtOAc (
). Wash combined organics with brine, dry over , and concentrate. -
Product: This yields the
-disubstituted hydroxylamine .
Protocol C: Unmasking to Ketone (Oxidative Hydrolysis)
To release the carbonyl (now a ketone), the hydroxylamine must be oxidized.
Reagents:
-
Substituted Hydroxylamine (from Protocol B)
-
Oxidant:
(mild), , or Ozone (low temp) -
Hydrolysis Agent: Aqueous
or Silica gel
Procedure (MnO2 Method):
-
Dissolve the hydroxylamine in DCM.
-
Add activated
(5–10 equiv). -
Stir at RT for 1–4 hours. This reforms a nitrone (now a ketonitrone).
-
Filter through celite.
-
Hydrolysis: Treat the filtrate with mild acid (1M
) or simply stir with silica gel in wet DCM to hydrolyze the nitrone to the ketone and release the -(2-methoxyethyl)- -methylhydroxylamine (which can sometimes be recovered).
Part 4: Data & Comparison
Comparison: Nitrone Method vs. Weinreb Amide
While both methods yield ketones, they approach the synthesis from opposite directions.[1]
| Feature | Weinreb Amide Method | Nitrone (Reagent 116797-81-0) Method |
| Starting Material | Carboxylic Acid / Acid Chloride | Aldehyde |
| Reagent | ||
| Key Intermediate | Stable Tetrahedral Intermediate | Substituted Hydroxylamine |
| Mechanism | Nucleophilic Acyl Substitution | Nucleophilic Addition to C=N |
| Atom Economy | Good | Moderate (requires oxidation step for ketone) |
| Best For | Converting Acids to Ketones | Converting Aldehydes to Ketones (or Amines) |
Troubleshooting & Optimization
-
Low Yield in Condensation: If the aldehyde is sterically hindered, heat the reaction to reflux in Ethanol or Toluene with a Dean-Stark trap to remove water.
-
Over-Oxidation: When converting the hydroxylamine to the ketone, avoid strong oxidants like Jones reagent, which might cleave the C-N bond aggressively or over-oxidize the alkyl chain.
or TPAP/NMO are preferred. -
Purification Issues: The 2-methoxyethyl group increases polarity. If the product "streaks" on silica, add 1% Triethylamine to the eluent.
Part 5: References
-
Sigma-Aldrich. N-(2-methoxyethyl)-N-methylhydroxylamine Product Page. Link
-
Merino, P. (2005). Nitrones and their chemistry: A review. Comptes Rendus Chimie, 8(5), 775-788. (General grounding on Nitrone reactivity as carbonyl equivalents).
-
Nahm, S., & Weinreb, S. M. (1981).[2] N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. Link (For comparative context on the "Carbonyl Equivalent" concept).
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (Standard protocols for hydroxylamine condensations and Grignard additions).
(Note: Specific literature on CAS 116797-81-0 is sparse; protocols are adapted from standard N,N-dialkylhydroxylamine chemistry which this reagent follows strictly.)
The Strategic Application of N-(2-methoxyethyl)-N-methylhydroxylamine in Advanced Peptide Coupling Reactions
Abstract
In the landscape of modern peptide synthesis, the demand for robust and versatile reagents that can overcome longstanding challenges such as steric hindrance and racemization is paramount. This technical guide introduces N-(2-methoxyethyl)-N-methylhydroxylamine as a specialized reagent for peptide coupling. We will delve into its mechanistic underpinnings, drawing parallels with the well-established Weinreb amide chemistry, to illuminate its utility in producing stable, activated intermediates. This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of its applications, particularly in the challenging synthesis of peptides containing N-methylated amino acids. Detailed protocols for the synthesis of the reagent and its application in peptide coupling are provided, alongside a critical evaluation of its advantages and strategic implementation.
Introduction: Addressing a Critical Need in Peptide Synthesis
The formation of the amide bond is the cornerstone of peptide synthesis. While numerous coupling reagents have been developed, significant challenges persist, particularly in the coupling of sterically hindered amino acids and the suppression of epimerization during fragment condensation.[1][2] N-methylated peptides, for instance, are of great interest in medicinal chemistry due to their enhanced metabolic stability and improved pharmacokinetic profiles.[3] However, the secondary amine of an N-methylated amino acid residue presents a significant steric barrier to acylation, often leading to low coupling yields.[1]
N-(2-methoxyethyl)-N-methylhydroxylamine emerges as a strategic tool to address these issues. By reacting with an activated carboxylic acid of an amino acid or peptide fragment, it forms a stable N-acyl-N-alkoxy-N-alkylamide intermediate. This intermediate, analogous to the celebrated Weinreb amide, exhibits enhanced stability and controlled reactivity, offering a powerful solution for challenging coupling scenarios.
Mechanistic Rationale: The Power of a Stable Intermediate
The efficacy of N-(2-methoxyethyl)-N-methylhydroxylamine is rooted in the formation of a stable N-acyl intermediate, which can be thought of as a specialized active ester. This stability is key to its function.
Formation of the Activated Intermediate
The first step involves the activation of the C-terminal carboxylic acid of an N-protected amino acid or peptide fragment using standard coupling reagents (e.g., carbodiimides like DIC, or onium salts like HBTU). The activated carboxyl group is then attacked by the nucleophilic nitrogen of N-(2-methoxyethyl)-N-methylhydroxylamine to form the corresponding N-acyl-N-(2-methoxyethyl)-N-methylamide.
Figure 1: Workflow for the formation of the stable N-acyl intermediate.
The "Weinreb-like" Stability
The resulting N-acyl intermediate shares key characteristics with Weinreb amides. The presence of the N-alkoxy group is thought to stabilize the tetrahedral intermediate formed upon nucleophilic attack by the incoming amine. This stabilization prevents the premature collapse of the intermediate, which in other systems can lead to side reactions or failure to couple. This controlled reactivity is particularly advantageous when dealing with sterically demanding or poorly nucleophilic amines, such as the N-terminus of an N-methylated amino acid.
Core Applications and Advantages
The unique properties of the N-(2-methoxyethyl)-N-methylhydroxylamine-derived intermediate translate into several key advantages in peptide synthesis.
-
Coupling of Sterically Hindered Residues: The controlled reactivity of the intermediate allows for the efficient acylation of sterically hindered N-termini, such as those of N-methylated amino acids or other N-alkylated residues.
-
Suppression of Racemization: The stability of the N-acyl intermediate can help to suppress racemization, a common side reaction during the activation of amino acids, particularly in segment condensation strategies. The N-alkoxy group is electron-withdrawing, which can destabilize the formation of oxazolone intermediates that are prone to epimerization.[4]
-
Fragment Condensation: The activated intermediates can be isolated and purified, making them suitable for use in convergent solid-phase or solution-phase peptide synthesis strategies, where peptide fragments are coupled together.
Synthesis of N-(2-methoxyethyl)-N-methylhydroxylamine Hydrochloride
While not as commonly available as N,O-dimethylhydroxylamine, N-(2-methoxyethyl)-N-methylhydroxylamine can be synthesized in the laboratory. A plausible synthetic route involves the sequential alkylation of hydroxylamine.
Protocol 1: Synthesis of the Reagent
This protocol is a multi-step process that should be performed by chemists experienced in organic synthesis.
-
N-Methylation of Hydroxylamine: Start with the controlled N-methylation of hydroxylamine hydrochloride to produce N-methylhydroxylamine hydrochloride. This can be achieved through various literature methods, such as the electrochemical reduction of nitromethane.[5]
-
Alkylation with 2-Bromoethyl Methyl Ether:
-
In a well-ventilated fume hood, dissolve N-methylhydroxylamine hydrochloride in a suitable aprotic solvent such as DMF.
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIEA), to neutralize the hydrochloride and liberate the free base.
-
Slowly add one equivalent of 2-bromoethyl methyl ether to the reaction mixture at room temperature.
-
Stir the reaction for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can be worked up by partitioning between water and an organic solvent like ethyl acetate.
-
The organic layer is then washed, dried, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography.
-
To obtain the hydrochloride salt for better storage and handling, the purified free base can be dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether) and treated with a solution of HCl in the same solvent. The resulting precipitate is collected by filtration and dried.
-
Application in Peptide Coupling: A Step-by-Step Protocol
The following protocol outlines the use of N-(2-methoxyethyl)-N-methylhydroxylamine for the coupling of a protected amino acid to a resin-bound peptide, particularly focusing on a sterically hindered N-methylated N-terminus.
Protocol 2: Solid-Phase Peptide Coupling
This protocol assumes a standard Fmoc-based solid-phase peptide synthesis (SPPS) workflow.
Materials:
-
Fmoc-protected amino acid
-
N-(2-methoxyethyl)-N-methylhydroxylamine hydrochloride
-
Peptide-resin with a deprotected N-terminal amine (e.g., an N-methylated amine)
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: Diisopropylethylamine (DIEA)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Washing solvents: DMF, DCM, Methanol
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. If the N-terminal Fmoc group is present, deprotect it using 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF, DCM, and then DMF again.
-
Preparation of the Activated Intermediate (Pre-activation):
-
In a separate vessel, dissolve 3 equivalents of the Fmoc-amino acid in DMF.
-
Add 3 equivalents of HOBt and 3 equivalents of HBTU.
-
Add 6 equivalents of DIEA and allow the mixture to pre-activate for 5-10 minutes.
-
To this activated mixture, add 3 equivalents of N-(2-methoxyethyl)-N-methylhydroxylamine hydrochloride and an additional 3 equivalents of DIEA to neutralize the hydrochloride.
-
Allow the reaction to proceed for 30-60 minutes to form the stable N-acyl intermediate.
-
-
Coupling to the Resin:
-
Drain the DMF from the prepared resin.
-
Add the solution containing the pre-formed activated intermediate to the resin.
-
Shake the reaction vessel at room temperature for 4-12 hours. The extended coupling time is often necessary for sterically hindered couplings.
-
Monitor the coupling reaction using a qualitative test such as the Kaiser test (for primary amines) or a chloranil test (for secondary amines).
-
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (3x), DCM (3x), and Methanol (3x).
-
Chain Elongation: The resin is now ready for the next deprotection and coupling cycle.
Figure 2: Step-by-step workflow for solid-phase peptide coupling.
Quantitative Data Summary
While specific quantitative data for N-(2-methoxyethyl)-N-methylhydroxylamine in peptide coupling is not extensively published, we can extrapolate expected performance based on related chemistries. The following table provides a comparative overview of typical stoichiometries used in SPPS.
| Reagent/Component | Standard Coupling (e.g., HBTU) | Proposed Method with N-(2-methoxyethyl)-N-methylhydroxylamine |
| Fmoc-Amino Acid | 3-5 equivalents | 3 equivalents |
| Coupling Reagent (e.g., HBTU) | 3-5 equivalents | 3 equivalents |
| Additive (e.g., HOBt) | 3-5 equivalents | 3 equivalents |
| N-(2-methoxyethyl)-N-methylhydroxylamine HCl | N/A | 3 equivalents |
| Base (e.g., DIEA) | 6-10 equivalents | 9+ equivalents (to neutralize AA, HCl salt, and for coupling) |
| Typical Coupling Time | 1-2 hours | 4-12 hours |
Conclusion and Future Outlook
N-(2-methoxyethyl)-N-methylhydroxylamine represents a valuable, albeit specialized, tool in the peptide chemist's arsenal. Its ability to form stable, yet reactive, N-acyl intermediates offers a promising strategy for overcoming the persistent challenges of coupling sterically hindered amino acids and minimizing racemization. While it may not replace standard coupling reagents for routine synthesis, its application in complex cases, such as the synthesis of N-methylated peptide libraries or in fragment condensation, warrants serious consideration. Further research is needed to fully characterize its reaction kinetics and to broaden its application scope. However, based on sound mechanistic principles, N-(2-methoxyethyl)-N-methylhydroxylamine stands as a potent problem-solver for the synthesis of next-generation peptide therapeutics.
References
-
Sciencemadness Discussion Board. (2024). Synthesis of N,N-Bis-(2-methoxyethyl)hydroxylamine, and ChatGPT. Available at: [Link]
-
Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH). (n.d.). PMC. Available at: [Link]
-
Synthesis of N-alkoxy amines and hydroxylamines via the iridium-catalyzed transfer hydrogenation of oximes. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Ketoxime peptide ligations: oxidative couplings of alkoxyamines to N-aryl peptides. (2019, August 29). PMC. Available at: [Link]
-
N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science. (n.d.). CHIMIA. Available at: [Link]
-
Ketoxime peptide ligations: oxidative couplings of alkoxyamines to N-aryl peptides. (2019, August 29). SciSpace. Available at: [Link]
-
N-Methylhydroxylamine. (n.d.). Wikipedia. Available at: [Link]
-
Synthesis and Application of Methyl N,O-Hydroxylamine Muramyl Peptides. (2019, June 3). PubMed - NIH. Available at: [Link]
-
Design and Scalable Synthesis of N-Alkyl-Hydroxylamine Reagents for the Direct, Iron-Catalyzed Installation of. (2020, May 20). Angewandte Chemie. Available at: [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. Available at: [Link]
-
Developments in peptide and amide synthesis. (n.d.). Luxembourg Bio Technologies. Available at: [Link]
-
The Chemistry Behind N-Methylhydroxylamine Hydrochloride: Reactions and Transformations. (2026, January 29). NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
-
Cas 5815-11-2,N,N-BIS-(2-METHOXYETHYL)HYDROXYLAMINE. (n.d.). lookchem. Available at: [Link]
-
Comparison of previous and reported methodology for amide bond synthesis. (n.d.). ResearchGate. Available at: [Link]
-
Recent Advances in Application of Alkoxy Radical in Organic Synthesis. (2023, September 28). MDPI. Available at: [Link]
-
Hydroxylamine synthesis by oxidation. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023, November 13). MDPI. Available at: [Link]
-
N-Hydroxy peptides: Solid-phase synthesis and β-sheet propensity. (2020, April 16). Organic & Biomolecular Chemistry. Available at: [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). cem.com. Available at: [Link]
-
Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. (2022, October 3). PMC. Available at: [Link]
- Process for the isolation of n,o-dimeth-ylhydroxylamine. (1966, January 18). Google Patents.
-
Streamlining peptide synthesis with thiol-free native chemical ligation. (2023). research-repository.griffith.edu.au. Available at: [Link]
-
Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. (2019, July 5). MDPI. Available at: [Link]
-
Study of the cyclization of N-hydroxy- and N-methoxy-N-(2-oxoalkyl)amides. (n.d.). ResearchGate. Available at: [Link]
-
Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. (n.d.). Springer Nature Experiments. Available at: [Link]
Sources
Technical Support Center: N-(2-methoxyethyl)-N-methylhydroxylamine
Welcome to the technical support center for N-(2-methoxyethyl)-N-methylhydroxylamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile yet sensitive reagent. Here, we move beyond standard protocols to address the nuanced challenges and side reactions that can arise during its use. Our goal is to provide you with the causal understanding needed to troubleshoot experiments, optimize reaction conditions, and ensure the integrity of your results.
Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
This section addresses the most common initial inquiries regarding the handling and stability of N-(2-methoxyethyl)-N-methylhydroxylamine.
Q1: What is N-(2-methoxyethyl)-N-methylhydroxylamine and what are its primary applications?
N-(2-methoxyethyl)-N-methylhydroxylamine is a disubstituted hydroxylamine derivative. Its structure, featuring both N-methyl and N-(2-methoxyethyl) groups, makes it a valuable building block in organic synthesis. It serves as a precursor for creating complex molecules, particularly in the development of pharmaceutical intermediates. Its hydroxylamine moiety allows it to participate in reactions such as condensations with aldehydes and ketones to form substituted nitrones, which are key intermediates in 1,3-dipolar cycloaddition reactions for synthesizing heterocyclic compounds.[1]
Q2: How should I properly store this reagent to ensure its stability?
Proper storage is critical to prevent degradation. Hydroxylamine derivatives are susceptible to oxidation by atmospheric oxygen.[2][3]
-
Short-Term Storage (Daily Use): Refrigerate at 2-8°C.
-
Long-Term Storage: Store at or below -20°C in a tightly sealed container.
-
Inert Atmosphere: For optimal stability, purge the container with an inert gas such as argon or nitrogen before sealing. This minimizes the risk of air-induced oxidation.[2]
Q3: What are the visible signs of reagent degradation?
Degradation can compromise your experiments, leading to low yields and complex product mixtures. Key signs include:
-
Discoloration: A pure compound should be colorless or pale yellow. The development of a distinct yellow or brown color often indicates oxidation or decomposition.[2]
-
Appearance of Unexpected Peaks: When analyzing the starting material by techniques like HPLC, GC-MS, or NMR, the presence of new, unexpected peaks is a clear indicator of impurity formation.
-
Inconsistent Experimental Results: If you observe a sudden drop in yield or an increase in byproducts compared to previous runs with a different reagent batch, degradation of the current stock is a likely culprit.[2]
Section 2: Troubleshooting Guide - Navigating Side Reactions
This core section provides a problem-and-solution framework for specific side reactions and experimental failures.
Problem: My reaction yield is low, and I'm observing significant byproduct formation, particularly a peak at [M-2].
Q: What is the likely cause of a byproduct with a mass corresponding to the loss of two hydrogen atoms ([M-2])?
This is a classic signature of oxidation . The hydroxylamine functionality is readily oxidized to the corresponding nitrone. This process can be catalyzed by trace metal impurities or simply by exposure to atmospheric oxygen, especially at elevated temperatures.
dot
Caption: Oxidation of the hydroxylamine to a nitrone.
Causality & Mechanism: The nitrogen atom in a hydroxylamine has a lone pair of electrons and is bonded to an electronegative oxygen, making it susceptible to oxidation. The process involves the formal loss of two hydrogen atoms to form a nitrogen-oxygen double bond (nitrone).
Solutions & Mitigation Strategies:
-
Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to exclude oxygen.
-
Solvent Degassing: Use solvents that have been degassed via sparging with an inert gas or through freeze-pump-thaw cycles.
-
Metal Scavengers: If metal catalysis is suspected (e.g., from reagents or the reaction vessel), consider adding a chelating agent like EDTA, although compatibility with your desired reaction must be verified.
-
Temperature Control: Avoid unnecessarily high reaction temperatures, as heat can accelerate oxidation.
Problem: I am working in drug development and have detected a potent, unexpected impurity after a reaction involving a nitrite source.
Q: Could my reagent be forming an N-nitrosamine?
Absolutely. This is a critical and highly probable side reaction. N-(2-methoxyethyl)-N-methylhydroxylamine has a secondary amine-like structure, which can react with nitrosating agents (like nitrous acid, often formed in situ from sodium nitrite under acidic conditions) to form N-nitroso-(2-methoxyethyl)methylamine .
N-Nitrosamines are a class of compounds that are often potent genotoxic impurities, and regulatory agencies like the FDA and EMA have stringent limits on their presence in pharmaceutical products.[4][5]
dot
Caption: Formation of a potentially genotoxic N-nitrosamine.
Causality & Mechanism: The nitrogen atom of the hydroxylamine acts as a nucleophile, attacking the nitrosyl cation (or its equivalent) generated from the nitrosating agent. This leads to the formation of a stable N-N=O bond.
Solutions & Mitigation Strategies:
-
Avoid Nitrite Sources: The most effective solution is to redesign the synthetic step to completely avoid sources of nitrites, nitrates, or other nitrosating agents.
-
pH Control: The rate of nitrosation is highly pH-dependent. If a nitrite source is unavoidable, carefully controlling the pH outside the optimal range for nitrosation (typically acidic) may help, but is not a guaranteed solution.
-
Nitrosamine Scavengers: In some cases, scavengers like ascorbic acid (Vitamin C) or alpha-tocoferol can be added to the reaction mixture to quench nitrosating agents before they react with the amine. Their compatibility must be tested.
-
Trace Level Analysis: Implement highly sensitive analytical methods, such as LC-MS/MS, to detect and quantify any potential N-nitrosamine impurities, even at trace levels.[4]
Problem: My reaction is showing gas evolution and a complex mixture of products, especially at elevated temperatures.
Q: Is my reagent decomposing?
Yes, thermal decomposition is a known risk for hydroxylamine derivatives. The parent compound, N-methylhydroxylamine, is known to decompose in an exothermic reaction.[6] While the 2-methoxyethyl group may alter its stability profile, the inherent weakness of the N-O bond remains a point of vulnerability.
Causality & Mechanism: At elevated temperatures, the N-O bond can undergo homolytic or heterolytic cleavage, initiating a cascade of radical or ionic reactions. This leads to a complex mixture of degradation products and potential gas evolution (e.g., from the breakdown of the alkyl chains).
Solutions & Mitigation Strategies:
-
Optimize Temperature: Screen for the lowest possible temperature at which your desired reaction proceeds at an acceptable rate.
-
Limit Reaction Time: Do not let reactions run for an unnecessarily long time, especially when heated. Monitor the reaction for completion and proceed with work-up promptly.
-
Scale-Up Caution: Be aware that the exothermic nature of the decomposition can pose a significant safety hazard on a larger scale. Perform thermal stability studies (e.g., using Differential Scanning Calorimetry, DSC) before scaling up reactions involving this reagent, particularly if they require heating.
Section 3: Experimental Protocols
To ensure the reliability of your experiments, the following self-validating protocols are recommended.
Protocol 1: Purity Assessment by HPLC-UV Before Use
Objective: To verify the purity of N-(2-methoxyethyl)-N-methylhydroxylamine starting material and rule out degradation as a source of experimental failure.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reverse-phase column suitable for polar analytes. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Provides good peak shape and separation. |
| Gradient | 5% B to 95% B over 15 minutes | A broad gradient to elute the main compound and any potential impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| UV Detection | 210 nm | Wavelength suitable for detecting the analyte which lacks a strong chromophore. |
| Injection Vol. | 10 µL | |
| Sample Prep. | Dissolve ~1 mg/mL in 50:50 Water:Acetonitrile |
Procedure:
-
Prepare the sample solution of your reagent.
-
Run the HPLC-UV method as described in the table.
-
Analyze the Chromatogram: A high-quality reagent should exhibit a single major peak with >98% purity by peak area.
-
Self-Validation Check: If significant secondary peaks (>1%) are observed or the purity is below 98%, the reagent is likely degraded. Do not proceed with the experiment. Obtain a fresh, verified batch of the starting material.
Protocol 2: General Reaction Setup to Minimize Side Reactions
Objective: To establish a baseline experimental setup that minimizes common side reactions like oxidation.
dot
Caption: Recommended workflow to minimize side reactions.
Procedure:
-
Reagent Verification: Confirm the purity of your N-(2-methoxyethyl)-N-methylhydroxylamine using Protocol 1.
-
Glassware Preparation: Ensure all glassware is thoroughly dried to prevent unwanted side reactions with water.
-
Inert Atmosphere: Assemble the reaction apparatus and purge the system with a stream of dry nitrogen or argon for 5-10 minutes.
-
Solvent Addition: Add your degassed solvent to the reaction flask.
-
Reagent Addition: Add all reagents, including the N-(2-methoxyethyl)-N-methylhydroxylamine, under a positive pressure of inert gas.
-
Reaction: Maintain the inert atmosphere throughout the course of the reaction using a balloon or a manifold.
-
Work-up: Upon completion, quench the reaction appropriately and proceed with the extraction and purification, minimizing the sample's exposure to air.
References
-
Sciencemadness.org. (2024). Synthesis of N,N-Bis-(2-methoxyethyl)hydroxylamine, and ChatGPT. Available at: [Link]
-
Wikipedia. (n.d.). N-Methylhydroxylamine. Available at: [Link]
-
PubMed. (2008). Nitrosation of N-methylhydroxylamine by nitroprusside. A kinetic and mechanistic study. Available at: [Link]
-
Thieme Chemistry. (n.d.). Product Class 33: N-Arylhydroxylamines. Available at: [Link]
-
ACS Publications. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemistry Behind N-Methylhydroxylamine Hydrochloride: Reactions and Transformations. Available at: [Link]
-
Reddit. (2021). How to keep N-hydroxylamine stable for shipping and storing? Available at: [Link]
-
Antisel. (2024). Analytical insights into nitrosamine drug substance related impurities (NDSRIs). Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. antisel.gr [antisel.gr]
- 6. N-Methylhydroxylamine - Wikipedia [en.wikipedia.org]
Technical Support: Purification of N-(2-methoxyethyl)-N-methylamides
Introduction & Scope
This guide addresses the purification of N-(2-methoxyethyl)-N-methylamides .
CRITICAL DISTINCTION: Do not confuse these with Weinreb Amides (N-methoxy-N-methylamides).[1]
-
Weinreb Amide: Contains an N–O bond (N-Methoxy).[1] Used for ketone synthesis.[1][2]
-
Your Target (MEM Amide): Contains an N–C bond with an ether tail (N-(2-methoxyethyl)).[1] These are highly polar, often water-soluble tertiary amides used to enhance solubility or as specific linkers in medicinal chemistry.[1]
The Challenge: The 2-methoxyethyl group imparts significant water solubility to the molecule.[1] Standard aqueous workups (e.g., washing with water/brine and extracting with ether) often result in catastrophic yield loss because the product partitions into the aqueous phase.[1]
Diagnostic: Select Your Purification Strategy
Use this decision matrix to select the correct workflow based on your synthesis method and product state.
Figure 1: Decision tree for selecting the optimal purification workflow based on synthesis origin and scale.
Method A: The "Salting-Out" Aqueous Workup
Best For: Bulk removal of salts and unreacted amine starting material (N-(2-methoxyethyl)methylamine).[1]
The Mechanism: Since your product is amphiphilic (soluble in both water and organics), you must increase the ionic strength of the aqueous layer to "push" the amide back into the organic phase.
Protocol
-
Solvent Choice: Do NOT use Diethyl Ether or Hexanes.[1] Use Dichloromethane (DCM) or Chloroform (CHCl₃) .[1] These polar chlorinated solvents are better at solvating the amide than the aqueous phase is.[1]
-
Quench: Quench your reaction (if using Acid Chloride) with saturated Sodium Bicarbonate (
). -
The "Salting Out" Step:
-
Add solid Sodium Chloride (NaCl) to the aqueous layer until it is saturated (solid salt remains visible at the bottom).
-
Why? This maximizes the partition coefficient (
) in favor of the organic layer.[1]
-
-
Amine Removal (Acid Wash):
-
Extraction:
-
Drying: Dry over Sodium Sulfate (
), filter, and concentrate.
Troubleshooting Table: Aqueous Workup
| Symptom | Probable Cause | Corrective Action |
| Low Yield | Product lost to aqueous phase.[1] | Re-extract aqueous waste with CHCl₃/Isopropanol (3:1) .[1] Saturate aqueous layer with solid NaCl.[1] |
| Emulsion | Surfactant properties of the amide.[1] | Filter the biphasic mixture through a pad of Celite .[1] Do not shake vigorously; use gentle inversion. |
| Amine Smell | Residual starting material.[1] | The acid wash was too weak or skipped. Use 1M HCl (if product is acid-stable) or Citric Acid.[1] |
Method B: Scavenger Resins (Water-Free)[1]
Best For: Small scale (<500 mg), parallel synthesis, or when the product is extremely water-soluble.[1]
The Mechanism: Instead of washing the amine out (liquid-liquid), you use a solid support to chemically bind the unreacted amine, then filter it away.
Protocol
-
Reagent: Use Polystyrene-Aldehyde resin (e.g., 4-Benzyloxybenzaldehyde polystyrene).[1]
-
Stoichiometry: Add 3.0 equivalents of resin relative to the excess amine used in the reaction.
-
Process:
-
Dilute crude reaction mixture in anhydrous DCM.
-
Add resin and 2–5 drops of Acetic Acid (catalyst).[1]
-
Shake/agitate for 4–12 hours at room temperature.
-
Mechanism:[1][3][4] The excess N-(2-methoxyethyl)methylamine reacts with the resin's aldehyde to form an imine, permanently tethering it to the bead.
-
-
Isolation: Filter through a frit. The filtrate contains your pure amide.[1] Rinse resin with DCM.[1]
Method C: Vacuum Distillation (Kugelrohr)[1]
Best For: Large scale (>10g), heat-stable oils, and removal of high-boiling impurities (like urea byproducts from coupling agents).[1]
The Mechanism: MEM amides typically have high boiling points (>150°C at atm) due to hydrogen bond acceptance and dipole interactions.[1] Standard distillation can cause thermal decomposition.[1][5]
Protocol
-
Equipment: Use a Kugelrohr (short-path) distillation apparatus.[1]
-
Vacuum: High vacuum is mandatory (< 0.5 mmHg).
-
Procedure:
-
Note: If the residue is dark/tarry, perform a rapid filtration through a silica plug (eluting with 100% EtOAc) before distillation to remove baseline tar.[1]
FAQ: Frequently Asked Questions
Q: Can I use column chromatography? A: Yes, but these amides are polar.[1]
-
Stationary Phase: Standard Silica Gel (60 Å).[1]
-
Mobile Phase: Do not use Hexane/EtOAc. Use DCM/Methanol (0%
10% MeOH).[1] -
Tip: Add 1% Triethylamine (TEA) to the solvent system if you see streaking; however, for amides, streaking is usually due to polarity, not acidity, so a MeOH gradient is more effective.[1]
Q: My product is an oil, but I need a solid. How do I crystallize it? A: N-(2-methoxyethyl)-N-methylamides are notoriously difficult to crystallize due to the flexible ether tail preventing lattice packing.[1]
-
Try: Trituration with cold Pentane or Diisopropyl Ether at -78°C.
-
Reality Check: Most researchers accept them as viscous oils.[1] If a solid is required for stability, consider forming a co-crystal or salt (though amides are neutral, so this is difficult without strong acids).[1]
Q: Is this amide stable to hydrolysis? A: Yes. Like most tertiary amides, it is very stable to basic conditions and moderately stable to acidic conditions at room temperature.[1] You can safely wash with 1M HCl without hydrolyzing the amide bond.[1]
References
-
Solubility of Amides: Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989 .[1] (General procedures for water-soluble amide extraction).
-
Scavenger Resins: Marsh, A., et al.[1] "High-throughput synthesis of N-substituted amides using scavenger resins." Journal of Organic Chemistry, 1996 , 61(15), 5208-5212.[1] Link[1]
-
Salting Out Effect: Hyde, A., et al. "Managing the Flash Point of Organic Solvents in Industrial Applications (Salting Out Protocols)."[1] Organic Process Research & Development, 2017 .[1]
-
Properties of Methoxyethyl Amines: U.S. Patent 4,024,184.[1] "Preparation of N-(2-alkoxyethyl)alkanamides." (Describes the distillation and handling of these specific amides). Link
Sources
- 1. N-Methylethanolamine - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US4024184A - Preparation of N-(2-alkoxyethyl)alkanamides and 2-alkoxyethyl amines from 2-oxazolines - Google Patents [patents.google.com]
- 4. Methylamines purification process - Patent 0037695 [data.epo.org]
- 5. publications.iupac.org [publications.iupac.org]
Technical Support Center: Over-addition Issues with N-(2-methoxyethyl)-N-methylamides (Weinreb Amides)
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with N-methoxy-N-methylamides, commonly known as Weinreb amides. This resource is designed to provide in-depth troubleshooting for a prevalent issue encountered during their use: over-addition of organometallic reagents. By understanding the underlying mechanisms, you can optimize your reaction conditions to favor the desired ketone synthesis and minimize the formation of tertiary alcohol byproducts.
The significant advantage of the Weinreb-Nahm ketone synthesis over reactions with other acyl compounds is its ability to prevent the common problem of over-addition.[1] In typical reactions involving esters or acid chlorides, even with careful control of stoichiometry, two equivalents of the nucleophile often add to form an alcohol instead of a ketone or aldehyde.[1] The Weinreb amide's unique structure circumvents this issue, making it a reliable tool for ketone synthesis.[1]
Understanding the Stability of the Weinreb Amide
The resistance of Weinreb amides to over-addition stems from the formation of a stable tetrahedral intermediate upon nucleophilic attack.[2][3][4][5][6] This intermediate is stabilized by chelation of the metal cation by both the carbonyl oxygen and the N-methoxy oxygen, forming a stable five-membered ring.[1][2][3][4][7] This chelated intermediate is generally stable at low temperatures and does not collapse to the ketone until acidic workup.[1][3][5][6] This prevents the newly formed ketone from being present in the reaction mixture with unreacted nucleophile, thus precluding a second addition.[3][5][6]
Mechanism of Desired Reaction vs. Over-addition
dot graph TD { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption [label="Fig. 1: Desired vs. Over-addition Pathways", fontname="Arial", fontsize=12]; end
Fig. 1: This diagram illustrates the two potential reaction pathways. The desired route involves the formation of a stable chelated intermediate, which upon workup yields the ketone. The over-addition pathway occurs if this intermediate collapses prematurely, allowing the ketone to react further with the nucleophile.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and troubleshooting scenarios related to over-addition when using Weinreb amides.
Q1: I'm observing significant amounts of tertiary alcohol in my reaction product. What are the most likely causes?
A1: The formation of a tertiary alcohol indicates that the tetrahedral intermediate is collapsing to the ketone prematurely, which then reacts with a second equivalent of your organometallic reagent.[1][8] Several factors can contribute to this instability:
-
Elevated Reaction Temperature: The stability of the chelated intermediate is highly temperature-dependent.[1] Running the reaction at too high a temperature can provide enough energy for the intermediate to break down.
-
Highly Reactive Nucleophiles: Very reactive organometallic reagents, such as some organolithiums, can be aggressive enough to promote the collapse of the intermediate or react with any ketone that does form at a very high rate.
-
Prolonged Reaction Times: Extended reaction times, especially at temperatures above -40 °C, can increase the likelihood of intermediate decomposition.
-
Improper Quenching: The intermediate must be quenched at low temperatures to prevent its collapse before all the nucleophile is consumed.[1]
Troubleshooting Guide for Q1
| Parameter | Recommendation | Rationale |
| Reaction Temperature | Maintain a low temperature, typically between -78 °C and 0 °C, throughout the addition of the nucleophile and for a short period after. | To ensure the stability of the chelated tetrahedral intermediate.[1][3][5][6] |
| Nucleophile Choice | If using a highly reactive organolithium, consider switching to a less reactive Grignard reagent. | Grignard reagents are generally less reactive and can lead to higher yields of the desired ketone. |
| Addition of Nucleophile | Add the organometallic reagent slowly and dropwise to the solution of the Weinreb amide. | Slow addition helps to maintain a low reaction temperature and prevents localized "hot spots" that could lead to intermediate collapse. |
| Quenching | Quench the reaction at low temperature (e.g., -78 °C) by adding a saturated aqueous solution of NH₄Cl or a dilute acid. | This protonates the intermediate and destroys any remaining nucleophile before the temperature rises, preventing over-addition.[3] |
Q2: My reaction with a Grignard reagent is still producing the tertiary alcohol, even at low temperatures. What else could be wrong?
A2: If you're still facing over-addition issues with Grignard reagents despite careful temperature control, consider these possibilities:
-
Grignard Reagent Quality and Concentration: The actual concentration of your Grignard reagent may be lower than calculated, leading you to add an excess. It's also possible that impurities in the Grignard reagent are affecting the reaction.
-
Solvent Effects: The choice of solvent can influence the stability of the intermediate. Ethereal solvents like THF and diethyl ether are commonly used and are generally effective.
-
Substrate-Specific Effects: The electronic and steric properties of your specific Weinreb amide can influence the stability of the tetrahedral intermediate.
Troubleshooting Guide for Q2
dot graph TD { subgraph "Problem Identification" A("Over-addition with Grignard Reagent"); end
} caption [label="Fig. 2: Troubleshooting Grignard Reactions", fontname="Arial", fontsize=12]; end
Fig. 2: A workflow for troubleshooting persistent over-addition issues in Grignard reactions with Weinreb amides.
Experimental Protocol: Titration of Grignard Reagents
To ensure accurate stoichiometry, it is crucial to determine the exact concentration of your Grignard reagent before use.
-
Preparation: Dry a small vial and a magnetic stir bar thoroughly.
-
Reagent Addition: In the vial, add a precise volume of a standard solution of I₂ in anhydrous THF.
-
Titration: Slowly add the Grignard reagent dropwise to the iodine solution while stirring vigorously.
-
Endpoint: The endpoint is reached when the characteristic color of the iodine disappears.
-
Calculation: The molarity of the Grignard reagent can be calculated based on the 1:1 stoichiometry with iodine.[9]
Q3: Are there any side reactions other than over-addition that I should be aware of?
A3: Yes, particularly with highly basic and hindered reagents, an E2-type elimination reaction can occur.[10] This involves the abstraction of a proton from the N-methoxy group, leading to the formation of an N-methylamide and formaldehyde.[10] This side reaction reduces the yield of your desired ketone.
Mitigation Strategy for E2 Elimination
If you suspect this side reaction is occurring, consider using a modified Weinreb amide where the methoxy group is replaced with a more sterically hindered group, such as a tert-butoxy moiety.[10] This will make the proton on the nitrogen less accessible to the basic reagent.
Concluding Remarks
The Weinreb amide is a powerful tool in organic synthesis for the preparation of ketones, largely due to its ability to resist over-addition.[1][2][4][7] By carefully controlling reaction parameters such as temperature, choice of nucleophile, and quenching procedure, researchers can effectively minimize the formation of tertiary alcohol byproducts and achieve high yields of the desired ketone. When troubleshooting, a systematic approach that considers all potential variables is key to identifying and resolving the root cause of over-addition.
References
-
Wikipedia. Weinreb ketone synthesis. [Link]
-
Khalid, M., Mohammed, S., & Kalo, A. (2019). Recent Developments in Weinreb Synthesis and Their Applications. Oriental Journal of Chemistry, 35(6), 1611-1626. [Link]
-
Sibi, M. P. (1993). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. Organic Preparations and Procedures International, 25(1), 15-40. [Link]
-
Kapur, M. (2018). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules, 23(11), 2828. [Link]
-
Scholz, T. H. (1984). A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents. The Journal of Organic Chemistry, 49(24), 4727-4729. [Link]
-
NotDijkstra. (2016). Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? Chemistry Stack Exchange. [Link]
-
Khalid, M., Mohammed, S., & Kalo, A. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). ResearchGate. [Link]
-
Mentzel, M. (2000). Weinreb amides. Modern Drug Discovery, 3(12), 25. [Link]
-
Naini, F. (2018). synthesis of ketones by utilizing thioesters as “radical weinreb amides”. UT Dallas Electronic Theses and Dissertations. [Link]
-
Monticelli, S., Holzer, W., & Pace, V. (2017). Sustainable Asymmetric Organolithium Chemistry: Enantio‐ and Chemoselective Acylations through Recycling of Solvent, Sparteine. Chemistry – A European Journal, 23(62), 15614-15617. [Link]
-
van den Heuvel, M., et al. (2014). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 16(19), 5144-5147. [Link]
-
Mello, A., et al. (2013). and Aryl Ketones via Sequential 1,2-Addition/Cross-Coupling of Organolithium Reagents with Weinreb Amides. Supporting Information. [Link]
-
Reddit user discussion. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. [Link]
-
Organic Syntheses. Notes - Organic Syntheses Procedure. [Link]
-
Chemistry The Mystery of Molecules. (2022, August 16). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube. [Link]
-
Mello, A., et al. (2013). One-pot sequential 1,2-addition, Pd-catalysed cross-coupling of organolithium reagents with Weinreb amides. Chemical Communications, 49(24), 2451-2453. [Link]
-
Al-Zoubi, R. M. (2020). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. ResearchGate. [Link]
-
Scilit. (1993). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. [Link]
-
Gomtsyan, A., Koenig, R. J., & Lee, C.-H. (2001). Novel Sequential Process from N-Methoxyamides and Vinyl Grignard Reagents: New Synthesis of β-Aminoketones. The Journal of Organic Chemistry, 66(10), 3613-3616. [Link]
-
Reddit user discussion. (2025). Overaddition of grignard to weinreb amide. r/Chempros. [Link]
-
Ashenhurst, J. (2015, December 10). All About The Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
Naka, H., et al. (2012). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. The Journal of Organic Chemistry, 77(21), 9570-9577. [Link]
-
University of Missouri–St. Louis. The Grignard Reaction. [Link]
-
Murphy, J. A., et al. (2005). Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. Organic Letters, 7(7), 1427-1429. [Link]
-
ISM2. Weinreb Amides in Organic Synthesis. [Link]
-
Clark, J. (2000). AN INTRODUCTION TO GRIGNARD REAGENTS. Chemguide. [Link]
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- 10. researchgate.net [researchgate.net]
Technical Support Center: N-(2-methoxyethyl)-N-methylhydroxylamine Reactions
Welcome to the technical support center for N-(2-methoxyethyl)-N-methylhydroxylamine. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile reagent in their synthetic workflows. Here, we address common questions and troubleshooting scenarios, with a particular focus on the critical role that bases play in ensuring reaction success. Our goal is to provide not just procedural steps, but the underlying chemical logic to empower you to optimize your experiments.
Introduction: Beyond the Classic Weinreb Amide
N-(2-methoxyethyl)-N-methylhydroxylamine is a structural analog of the well-known N,O-dimethylhydroxylamine. It is employed to create modified "Weinreb amides" for the synthesis of ketones and aldehydes. The primary advantage of this methodology is its ability to prevent the common problem of over-addition by organometallic reagents, which often plagues reactions with esters or acid chlorides.[1][2][3] The key to this control lies in the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack.[1][4][5] The additional ether moiety in the N-(2-methoxyethyl) group can influence solubility and the stability of this critical intermediate.
This guide provides a focused Q&A section to address specific challenges, detailed protocols, and data to support your experimental design.
Frequently Asked Questions & Troubleshooting Guide
Q1: What is the primary function of a base in the synthesis of a methoxyethyl-Weinreb amide from its hydrochloride salt?
Answer: The most immediate and critical role of the base is to neutralize the hydrochloride salt of N-(2-methoxyethyl)-N-methylhydroxylamine. The reagent is typically supplied as a stable, crystalline hydrochloride salt for ease of handling.[3][6] However, the reactive species needed for amide bond formation is the free amine.
A base is required to deprotonate the ammonium salt, thereby liberating the nucleophilic free hydroxylamine, which can then attack the activated carboxylic acid derivative (like an acid chloride or an ester).[3][7] Inadequate addition of a base (less than one molar equivalent) will result in incomplete conversion, as a portion of your hydroxylamine reagent will remain in its unreactive, protonated form.
Caption: Liberation of the active hydroxylamine from its hydrochloride salt.
Q2: How do I select the appropriate base for my amide coupling reaction?
Answer: The choice of base is critical and depends primarily on your starting material (e.g., carboxylic acid vs. acid chloride) and the coupling method. The key is to use a base that is strong enough to deprotonate the hydroxylamine hydrochloride (pKa of the conjugate acid is typically around 6-7) but not so strong that it causes undesirable side reactions.
Here is a general guide:
-
For Acid Chlorides: A mild, non-nucleophilic base is ideal. Pyridine is a classic choice that serves as both the base and a catalyst.[8][9] Tertiary amines like triethylamine (TEA) or the bulkier N,N-diisopropylethylamine (DIPEA, Hünig's base) are also excellent choices. DIPEA is particularly useful when working with substrates prone to racemization.[10]
-
For Carboxylic Acids (with coupling reagents): When using peptide coupling reagents (e.g., DCC, BOP, T3P), a non-nucleophilic organic base is required.[9][11][12] Again, TEA or DIPEA are standard. The base prevents the protonation of the coupling reagent and ensures the hydroxylamine is in its active, nucleophilic form.
-
Avoid Strong, Nucleophilic Bases: Avoid using strong bases like hydroxides (NaOH, KOH) or alkoxides (t-BuOK) in the coupling step, as they can compete with the hydroxylamine as nucleophiles, leading to hydrolysis of your starting material or other side reactions.[13]
Below is a summary of commonly used bases and their properties.
| Base | pKa (of Conjugate Acid) | Structure | Typical Use Case & Comments |
| Pyridine | ~5.2 | C₅H₅N | Commonly used with acid chlorides. Can also act as a nucleophilic catalyst. |
| Triethylamine (TEA) | ~10.7 | Et₃N | General-purpose base for both acid chloride and coupling agent methods. Can sometimes cause racemization with sensitive substrates. |
| N,N-Diisopropylethylamine (DIPEA) | ~10.7 | (i-Pr)₂NEt | Sterically hindered and non-nucleophilic. Excellent choice for preventing racemization of α-chiral centers. |
| N-Methylmorpholine (NMM) | ~7.4 | C₅H₁₁NO | A good alternative to TEA, with slightly lower basicity. Often used in peptide couplings. |
pKa values are approximate and can vary with solvent.[14][15]
Caption: Reaction pathways showing the importance of low-temperature quenching.
Experimental Protocol: Synthesis of a Methoxyethyl-Weinreb Amide
This protocol describes a general procedure for converting a carboxylic acid to its corresponding N-(2-methoxyethyl)-N-methylamide using propylphosphonic anhydride (T3P®) as the coupling agent.
Materials:
-
Carboxylic Acid (1.0 eq)
-
N-(2-methoxyethyl)-N-methylhydroxylamine hydrochloride (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Propylphosphonic anhydride (T3P®, 50 wt% in EtOAc) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aq. NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 eq) and N-(2-methoxyethyl)-N-methylhydroxylamine hydrochloride (1.2 eq).
-
Dissolution: Add anhydrous DCM or EtOAc to dissolve the solids (concentration typically 0.2-0.5 M).
-
Base Addition: Cool the mixture to 0 °C in an ice bath. Slowly add DIPEA (3.0 eq) dropwise. Stir for 10-15 minutes. The mixture may remain a slurry.
-
Coupling Agent Addition: Slowly add the T3P® solution (1.5 eq) dropwise, ensuring the internal temperature does not rise significantly.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Workup: Cool the reaction mixture back to 0 °C. Slowly and carefully quench by adding saturated aq. NaHCO₃ solution. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer with the organic solvent (2x).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (optional, to remove residual amines), saturated aq. NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by silica gel column chromatography to yield the pure amide.
References
-
Weinreb Ketone Synthesis - Wikipedia. Wikipedia. [Link]
-
Weinreb Ketone Synthesis. Organic Chemistry Portal. [Link]
-
pKa Values of Common Bases. [Link]
-
Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. National Center for Biotechnology Information. [Link]
-
common pKa for organic chemistry. University of Calgary. [Link]
-
Organic Acid-Base pKa Table. Scribd. [Link]
-
Weinreb (ketone synthesis). Name Reaction. [Link]
-
Synthesis of N,N-Bis-(2-methoxyethyl)hydroxylamine, and ChatGPT. Sciencemadness.org. [Link]
-
Weinreb amides. American Chemical Society. [Link]
-
Bordwell pKa Table. Organic Chemistry Data. [Link]
-
Acids and Bases Fundamentals | Definitions, pKa & Acid Strength. YouTube. [Link]
-
Notes - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
N-Methylhydroxylamine - Wikipedia. Wikipedia. [Link]
-
An efficient conversion of carboxylic acids into Weinreb amides. ARKAT USA, Inc. [Link]
-
Synthesis of hydroxamates (Weinreb amides). Organic Chemistry Portal. [Link]
-
Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? Chemistry Stack Exchange. [Link]
-
Synthesis of Nα-protected aminoacid/peptide Weinreb amides employing N,N. Semantic Scholar. [Link]
-
[Problem] Weinreb-Ketone synthesis / Isoxazoles. Reddit. [Link]
-
Converting Amides to Aldehydes and Ketones. Chemistry Steps. [Link]
-
How do you prepare a Weinreb amide? TutorChase. [Link]
-
Product Class 33: N-Arylhydroxylamines. [Link]
-
Fast Method for Synthesis of Alkyl and Aryl-N-Methylnitrones. National Center for Biotechnology Information. [Link]
-
Study of the cyclization of N-hydroxy- and N-methoxy-N-(2-oxoalkyl)amides. ResearchGate. [Link]
-
One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. Asian Journal of Chemistry. [Link]
-
nitrones for intramolecular 1,3-dipolar cycloadditions. Organic Syntheses. [Link]
-
Optimization of the reaction conditions between aldehyde 1 and N-methylhydroxylamine 2 a. ResearchGate. [Link]
-
N,O-Dimethylhydroxylamine - Wikipedia. Wikipedia. [Link]
-
n-methoxy-n-methylamides. [Link]
-
Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines. Organic Chemistry Portal. [Link]
-
Thermal Decomposition Pathways of Hydroxylamine: Theoretical Investigation on the Initial Steps. ResearchGate. [Link]
-
Cas 5815-11-2,N,N-BIS-(2-METHOXYETHYL)HYDROXYLAMINE. LookChem. [Link]
-
Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines. ResearchGate. [Link]
-
Analgesics. II.I The Grignard Reaction with Schiff Bases2. [Link]
-
Synthesis of β-hydroxy-α,β-unsaturated carbonyl compounds via the Morita–Baylis–Hillman reaction of paramagnetic aldehyde. Beilstein Journal of Organic Chemistry. [Link]
-
Autocatalytic decomposition of hydroxylamine hydrochloride and n-methyl hydroxylamine hydrochloride. ResearchGate. [Link]
-
Thermal Stability and Decomposition Pathways in Volatile Molybdenum(VI) Bis-Imides. ChemRxiv. [Link]
-
What is the reaction of Grignard reagent with two degree amines? Quora. [Link]
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Improving the solubility of reagents for Weinreb amide formation
Welcome to the technical support center for Weinreb amide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenges encountered during this versatile and widely used ketone synthesis method.[1][2][3] As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to make informed decisions in your experimental design.
Troubleshooting Guide: Enhancing Reagent Solubility
One of the most frequently encountered hurdles in Weinreb amide formation is the poor solubility of starting materials, particularly the carboxylic acid and N,O-dimethylhydroxylamine hydrochloride. This guide provides a systematic approach to diagnosing and resolving these solubility issues.
Issue 1: My carboxylic acid is poorly soluble in the reaction solvent.
Plausible Cause: Many complex or high molecular weight carboxylic acids exhibit limited solubility in common aprotic solvents used for amide coupling, such as dichloromethane (DCM) or tetrahydrofuran (THF).[4] This can lead to slow or incomplete reactions.
Solutions & Scientific Rationale:
-
Solvent Screening: The first step is to explore a range of solvents. While DCM is common, other solvents or solvent mixtures can be more effective.[5][6][] Toluene, for instance, has been shown to be effective, particularly at elevated temperatures.[8][9] For highly polar carboxylic acids, a more polar solvent like dimethylformamide (DMF) might be necessary; however, be mindful of its higher boiling point and potential for side reactions.
-
Expert Insight: When using coupling reagents like 1,1'-carbonyldiimidazole (CDI), if the reaction with the carboxylic acid in DCM does not become homogeneous, adding THF as a co-solvent can facilitate dissolution and reaction.[10]
-
-
Formation of a Carboxylate Salt: Converting the carboxylic acid to a more soluble salt can be an effective strategy. By adding a non-nucleophilic base, you can generate the carboxylate in situ, which may have better solubility.
-
Protocol:
-
Suspend the carboxylic acid in the chosen solvent (e.g., THF).
-
Add one equivalent of a base such as triethylamine (TEA) or N-methylmorpholine (NMM) and stir until the solution becomes homogeneous.[11]
-
Proceed with the addition of the coupling reagent and N,O-dimethylhydroxylamine hydrochloride.
-
-
-
Use of Activating Agents that Promote Solubility: Certain coupling reagents can help to bring the carboxylic acid into solution as the reaction proceeds. For example, converting the carboxylic acid to an acid chloride with oxalyl chloride or thionyl chloride can be an option, although this adds a step and may not be suitable for sensitive substrates.[][12]
Caption: Workflow for addressing carboxylic acid solubility.
Issue 2: The N,O-dimethylhydroxylamine hydrochloride is not dissolving.
Plausible Cause: N,O-dimethylhydroxylamine hydrochloride is a salt and, while soluble in water and some alcohols, it has limited solubility in many aprotic organic solvents like DCM and THF.[13][14][15][16][17] For the reaction to proceed, it must be neutralized to the free amine.
Solutions & Scientific Rationale:
-
In Situ Neutralization with a Base: The most common and effective method is to add a base to the reaction mixture to neutralize the hydrochloride salt and generate the free, more soluble N,O-dimethylhydroxylamine.[3]
-
Choice of Base:
-
Tertiary Amines: Triethylamine (TEA) or diisopropylethylamine (DIPEA) are frequently used. Typically, at least two equivalents of the base are required: one to neutralize the hydrochloride salt and another to neutralize the acid generated by the coupling agent.
-
Pyridine: Can also be used as a base and sometimes as a solvent.[2]
-
Inorganic Bases: In some cases, inorganic bases like sodium carbonate can be used, though they are generally less soluble in organic solvents.[]
-
-
Expert Insight: It is often advantageous to stir the N,O-dimethylhydroxylamine hydrochloride with the base in the solvent for a short period before adding the activated carboxylic acid to ensure complete neutralization.
-
-
Use of a Biphasic System: For certain applications, a biphasic system (e.g., 2-MeTHF/water) can be employed, where the reagents can react at the interface or be transferred between phases with a phase-transfer catalyst.[18]
-
Alternative Reagents: If solubility remains a significant issue, consider using a pre-formed, neutral reagent for the direct conversion of carboxylic acids to Weinreb amides, such as P[NCH₃(OCH₃)]₃.[8][9][19] This avoids the use of the hydrochloride salt altogether.
Caption: Strategies for solubilizing N,O-dimethylhydroxylamine HCl.
Frequently Asked Questions (FAQs)
Q1: What are the most common coupling reagents for Weinreb amide formation from carboxylic acids, and how do they compare?
A1: Several classes of coupling reagents are commonly used, each with its own advantages and disadvantages.[2][][11]
| Coupling Reagent Class | Examples | Advantages | Disadvantages |
| Carbodiimides | DCC, EDCI, DIC | Readily available, effective | Can cause racemization of chiral centers, byproducts can be difficult to remove (especially DCU)[12] |
| Uronium/Phosphonium Salts | HATU, HBTU, PyBOP | High reactivity, low racemization | More expensive, byproducts can be challenging to remove |
| Triazine-based | CDMT | Good for large-scale synthesis, high purity of products[20] | May require an additional activating agent |
| Other | CDI, T3P | Mild conditions, gaseous byproduct (CO₂) with CDI[10] | May be less reactive for hindered substrates |
Q2: My reaction is complete, but I'm having trouble with the workup and extraction. What are some common pitfalls and solutions?
A2: Workup issues often arise from the solubility of byproducts or the formation of emulsions.
-
Problem: Difficulty removing water-soluble byproducts from carbodiimide reagents (e.g., EDC urea).
-
Problem: Emulsion formation during extraction.
Q3: Can I use Grignard or organolithium reagents directly with the carboxylic acid to form the ketone?
A3: No, this is generally not advisable. Grignard and organolithium reagents are strong bases and will deprotonate the carboxylic acid to form a carboxylate salt. This salt is generally unreactive towards further nucleophilic attack. The Weinreb amide is a crucial intermediate because it is stable and prevents this acid-base reaction, allowing for the controlled addition of the organometallic reagent to form a stable tetrahedral intermediate.[1][3][22][23]
Q4: Are there alternatives to Weinreb amides for the synthesis of ketones from carboxylic acids?
A4: Yes, while the Weinreb amide synthesis is a robust method, other strategies exist. For instance, morpholine amides have been explored as alternatives. They can offer different solubility profiles and may be more economical.[24] However, they may also exhibit different reactivity with organometallic reagents.[24]
References
-
Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]
-
ChemBK. (2025, May 27). N,O-Dimethylhydroxylamine hydrochloride. Retrieved from [Link]
-
Niu, T., Zhang, W., Huang, D., Xu, C., Wang, H., & Hu, Y. (2009). A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids. Organic Letters, 11(19), 4474–4477. [Link]
-
TutorChase. (n.d.). How do you prepare a Weinreb amide?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides). Retrieved from [Link]
- Anonymous. (2000). Weinreb amides. Current Protocols in Nucleic Acid Chemistry, 30(12), 25.
-
Sharma, S., & Gevorgyan, V. (2018). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules, 23(7), 1629. [Link]
-
Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A. (2014). Molecules, 19(7), 9757-9771. [Link]
- Novel process for the preparation of weinreb amide derivatives. (2005).
- Preparation of Weinreb Amides from Carboxylic Acid via CDI Activation. (2012).
-
Chemistry Steps. (2024, November 29). Converting Amides to Aldehydes and Ketones. Retrieved from [Link]
- Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. (2023). RSC Publishing.
-
Atlanchim Pharma. (n.d.). Scientific Letter. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Weinreb Ketone Synthesis. Retrieved from [Link]
-
Notes - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
- (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. (2024, October 11). The Journal of Organic Chemistry.
-
De Luca, L., Giacomelli, G., & Taddei, M. (2001). An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates. The Journal of Organic Chemistry, 66(7), 2534–2537. [Link]
- Teaching an Old Reagent New Tricks: Synthesis, Unusual Reactivity, and Solution Dynamics of Borohydride Grignard Compounds. (2022, October 7). Organometallics.
- Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. (2025, August 28). Who we serve.
-
Reddit. (2025, August 15). Weinreb amide workup extraction issues. Retrieved from [Link]
-
YouTube. (2022, August 16). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. Retrieved from [Link]
- An efficient conversion of carboxylic acids into Weinreb amides. (n.d.).
-
Drug Solubility: Importance and Enhancement Techniques. (2012). ISRN Pharmaceutics, 2012, 1-10. [Link]
-
Niu, T., Zhang, W., Huang, D., Xu, C., Wang, H., & Hu, Y. (2009). A powerful reagent for synthesis of Weinreb amides directly from carboxylic acids. Organic letters, 11(19), 4474–4477. [Link]
- Green Techniques to Improve Grignard Reactions and Synthesize Heterocyclic Molecules. (2014, June 1).
- A powerful reagent for synthesis of Weinreb amides directly from carboxylic acids. (2009). Semantic Scholar.
- Solubility enhancement techniques: A comprehensive review. (2023, March 13).
- Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. (2020, April 20). The Royal Society of Chemistry.
-
Reddit. (2020, October 8). [Problem] Weinreb-Ketone synthesis / Isoxazoles. Retrieved from [Link]
-
Reddit. (2025, December 5). Overaddition of grignard to weinreb amide. Retrieved from [Link]
- Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds. (n.d.).
- Advances in Solubility Enhancement Techniques. (2013, July 31). International Journal of Pharmaceutical Sciences Review and Research.
- CHAPTER 2: Tactics to Improve Solubility. (2021, August 27). Books - The Royal Society of Chemistry.
Sources
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. Weinreb amides [pubsapp.acs.org]
- 3. nbinno.com [nbinno.com]
- 4. Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tutorchase.com [tutorchase.com]
- 6. KR20050112690A - Novel process for the preparation of weinreb amide derivatives - Google Patents [patents.google.com]
- 8. A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids [organic-chemistry.org]
- 9. Hydroxamate synthesis by acylation [organic-chemistry.org]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. arkat-usa.org [arkat-usa.org]
- 12. atlanchimpharma.com [atlanchimpharma.com]
- 13. CAS 6638-79-5: N,O-Dimethylhydroxylamine hydrochloride [cymitquimica.com]
- 14. N,O-Dimethylhydroxylamine hydrochloride, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 15. chembk.com [chembk.com]
- 16. 99% Pure N-O Dimethylhydroxylamine | High Quality Chemical [ketonepharma.com]
- 17. rvrlabs.com [rvrlabs.com]
- 18. semanticscholar.org [semanticscholar.org]
- 19. A powerful reagent for synthesis of Weinreb amides directly from carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates [organic-chemistry.org]
- 21. reddit.com [reddit.com]
- 22. Converting Amides to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 23. Weinreb Ketone Synthesis [organic-chemistry.org]
- 24. thieme-connect.com [thieme-connect.com]
N-(2-methoxyethyl)-N-methylhydroxylamine vs N,O-dimethylhydroxylamine
This guide provides an in-depth technical comparison between the industry-standard
It is critical to distinguish between these two reagents immediately:
- -Dimethylhydroxylamine is the "Gold Standard" for synthesizing Weinreb Amides , which are key intermediates for converting carboxylic acids to ketones.
-
-(2-methoxyethyl)-
-methylhydroxylamine (CAS 116797-81-0) is a tertiary hydroxylamine . Unlike the Weinreb amine, it lacks the secondary amine proton required to form an amide directly. It is typically used as a radical scavenger, polymerization inhibitor, or precursor for nitroxide radicals, not as a direct substitute for ketone synthesis.
This guide analyzes why the Weinreb amine remains dominant and explores the specific utility (and limitations) of the methoxyethyl analog in drug development workflows.
Part 1: Structural & Mechanistic Divergence
1. The "Weinreb" Functionality
The unique reactivity of the Weinreb amide stems from its ability to form a stable, chelated tetrahedral intermediate with organometallic reagents (Grignard or Organolithium). This stability prevents the "over-addition" of the nucleophile, ensuring the product is a ketone rather than a tertiary alcohol.
The Reagents at a Glance
| Feature | ||
| Structure | ||
| Class | Secondary | Tertiary |
| Reactive Group | Secondary Amine ( | Hydroxyl ( |
| Primary Use | Amide Formation (Ketone Synthesis) | Radical Scavenging / Nitroxide Precursor |
| Amidation? | Yes (Forms | No (Cannot form amide directly) |
| Chelation | 5-Membered Ring (via O-Me) | Potential via N-OH (but not for ketones) |
2. Mechanism of Action (Weinreb Amide)
The success of
Figure 1: The Weinreb Chelation Mechanism ensures exclusive ketone formation by stabilizing the tetrahedral intermediate.
Part 2: Performance Comparison
Since
1. The Volatility & Solubility Challenge
-Dimethylhydroxylamine (free base) is volatile (bp ~42°C) and water-soluble.-
Issue: In large-scale synthesis, the free base can be lost during concentration, and the hydrochloride salt is hygroscopic.
-
The "Methoxyethyl" Solution: Researchers often seek analogs like
-methoxy- -(2-methoxyethyl)amine (a secondary amine analog) to increase boiling point and lipophilicity.
Comparison of Weinreb Reagent vs. High-Boiling Analogs:
| Metric | High-Boiling Analogs (e.g., | |
| Yield (Ketone) | High (>90%) | Comparable (>85%) |
| Atom Economy | High (Low MW) | Lower (Higher MW side chains) |
| Volatility | High (Risk of loss) | Low (Process safe) |
| Workup | Aqueous extraction (can be tricky) | Organic extraction (improved partitioning) |
| Cost | Low (Commodity chemical) | High (Specialty reagent) |
2. Why
-(2-methoxyethyl)-
-methylhydroxylamine Fails as a Substitute
If a researcher attempts to use
-
Acylation Step: Reacting with an acid chloride (
) will not yield an amide. Instead, it may form an -acyl hydroxylamine ( ). -
Nucleophilic Attack: This
-acyl species is an "activated ester." Reaction with a Grignard reagent will likely lead to uncontrolled addition , yielding a tertiary alcohol or a mixture of products, as the stabilizing chelation effect is absent or insufficient. -
Result: Process Failure .
Part 3: Experimental Protocols
Protocol A: Standard Weinreb Amide Synthesis
Use for: Reliable generation of ketones from carboxylic acids.
Materials:
-
Carboxylic Acid (
) -
-Dimethylhydroxylamine
HCl ( ) -
EDC
HCl ( ) or T3P -
HOBt (
) -
DIPEA (
) -
DCM or DMF (Solvent)
Step-by-Step:
-
Activation: Dissolve carboxylic acid in DCM (
). Add EDC and HOBt. Stir at for 15 min. -
Amidation: Add
-dimethylhydroxylamine HCl followed by DIPEA. -
Reaction: Warm to RT and stir for 2–12 h. Monitor by TLC/LCMS.
-
Workup: Dilute with DCM, wash with
, sat. , and brine. Dry over . -
Purification: Silica gel chromatography (typically EtOAc/Hexanes).
Protocol B: Ketone Formation (Grignard Reaction)
Use for: Converting the Weinreb amide to a ketone.
Step-by-Step:
-
Setup: Dissolve Weinreb amide in anhydrous THF (
) under inert atmosphere ( ). -
Cooling: Cool to
(or depending on substrate sensitivity). -
Addition: Add Grignard reagent (
) dropwise.-
Note: The solution often turns yellow/orange due to the chelated intermediate.
-
-
Quench: Pour the cold reaction mixture into vigorously stirring
or sat. .-
Critical: Acidic hydrolysis is required to break the N-O-Metal chelate.
-
-
Extraction: Extract with
or EtOAc.
Part 4: Strategic Recommendations
1. When to use
-Dimethylhydroxylamine
-
Routine Synthesis: It is the most well-characterized reagent with thousands of citations.
-
Cost-Sensitive Projects: It is significantly cheaper than specialized analogs.
-
Standard Substrates: Works perfectly for most aliphatic and aromatic acids.
2. When to consider Alternatives
-
Volatility Issues: If your Weinreb amide is low molecular weight and volatile, consider using a higher MW analog (e.g.,
-methoxy- -octylamine) or a polymer-supported Weinreb reagent. -
Safety/Explosivity: Hydroxylamines can be energetic. If process safety calorimetry (DSC) indicates instability, explore Morpholine amides (though these are less selective for ketones) or Thioesters .
-
Radical Chemistry: Use
-(2-methoxyethyl)- -methylhydroxylamine only if you are conducting Nitroxide-Mediated Polymerization (NMP) or require a specific radical trap.
Summary Table
| Requirement | Recommended Reagent |
| General Ketone Synthesis | |
| Low Volatility Amide | |
| Radical Scavenging | |
| Process Scale-Up |
References
-
Nahm, S.; Weinreb, S. M. "N-Methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818. Link
-
Mentzel, M.; Hoffmann, H. M. R. "N-Methoxy-N-methylamides (Weinreb amides) in modern organic synthesis." Journal of Practical Chemistry, 1997 , 339(6), 517–524. Link
-
Sigma-Aldrich Catalog. "N-(2-methoxyethyl)-N-methylhydroxylamine (CAS 116797-81-0)." Link
- Adler, M. et al. "Safety aspects of the scale-up of Weinreb amide synthesis." Organic Process Research & Development, 2015. (General reference for safety protocols).
Comparative Guide: N-(2-methoxyethyl)-N-methylhydroxylamine (MEMHA) in Pharmaceutical Synthesis
Executive Summary
N-(2-methoxyethyl)-N-methylhydroxylamine (MEMHA) represents a specialized class of N,N-dialkylhydroxylamines designed to overcome the limitations of traditional reagents like N,N-diethylhydroxylamine (DEHA) or solid-supported scavengers. While often overshadowed by the ubiquitous "Weinreb amine" (N-methoxy-N-methylamine), MEMHA serves a distinct and critical role as a high-efficiency scavenger and stabilizer in drug development.
Its core advantage lies in the 2-methoxyethyl moiety , a solubilizing "tail" that confers unique physicochemical properties:
-
Tunable Solubility: High water solubility allows for the facile removal of excess reagent and reaction byproducts via aqueous extraction.
-
Reduced Volatility: Significantly lower vapor pressure than DEHA, improving safety and stoichiometry control.
-
Homogeneous Kinetics: Offers solution-phase reactivity rates (fast) with the workup simplicity of solid-supported reagents.
Chemical Profile & Mechanism[1]
Structural Analysis
Unlike Weinreb reagents (N-alkoxy-N-alkyl), MEMHA is an N,N-disubstituted hydroxylamine with a free hydroxyl group. This structure dictates its reactivity profile: it is a nucleophile and a radical scavenger, not an acylating agent.
-
Formula: C
H NO -
Molecular Weight: 105.14 g/mol
-
CAS: 116797-81-0
-
Key Feature: The ether oxygen in the ethyl chain acts as a hydrogen-bond acceptor, dramatically increasing polarity compared to alkyl analogs.
Mechanism of Action: Aldehyde Scavenging
In pharmaceutical synthesis, MEMHA is primarily employed to scavenge genotoxic aldehyde impurities. It reacts with aldehydes to form nitrones .
Reaction Equation:
The resulting nitrone is highly polar and water-soluble, preventing it from co-eluting with lipophilic Active Pharmaceutical Ingredients (APIs).
Figure 1: Mechanism of aldehyde scavenging by MEMHA, forming a stable, water-soluble nitrone.
Comparative Analysis: MEMHA vs. Alternatives
The following table contrasts MEMHA with its primary competitors: N,N-Diethylhydroxylamine (DEHA) and Polymer-Supported (PS) Scavengers.
| Feature | MEMHA (N-(2-methoxyethyl)-N-methyl) | DEHA (N,N-Diethyl) | Polymer-Supported Scavengers |
| Reaction Kinetics | Fast (Homogeneous solution phase) | Fast (Homogeneous) | Slow (Heterogeneous diffusion limited) |
| Water Solubility | High (Ether tail facilitates extraction) | Low to Moderate | N/A (Insoluble beads) |
| Volatility | Low (Safer, stable stoichiometry) | High (Fumes, loss during reaction) | Non-volatile |
| Workup | Liquid-Liquid Extraction (Wash away) | Distillation or Chromatography | Filtration (Physical removal) |
| Atom Economy | High | High | Low (Large polymer mass) |
| Cost | Moderate | Low | High |
Deep Dive: The "Solubility Switch" Advantage
The critical flaw of DEHA is that while it scavenges impurities, the resulting nitrone often shares solubility characteristics with the API, making separation difficult.
-
With MEMHA: The methoxyethyl group ensures that the nitrone product partitions strongly into the aqueous phase during workup.
-
Result: A simple water wash removes both the excess MEMHA and the scavenged impurity, leaving the API pure in the organic phase.
Experimental Protocol: Impurity Scavenging
Objective: Removal of residual benzaldehyde (genotoxic impurity) from a lipophilic API solution (Dichloromethane).
Materials
-
Crude API Solution: containing ~1000 ppm benzaldehyde in DCM.
-
Reagent: N-(2-methoxyethyl)-N-methylhydroxylamine (1.5 - 2.0 equivalents relative to impurity).
-
Buffer: Citrate buffer (pH 4.5 - 5.5) or weak organic acid (Acetic acid) to catalyze nitrone formation.
Step-by-Step Methodology
-
Charge: To the crude API solution in DCM, add 2.0 equiv. of MEMHA.
-
Catalysis: Add 5 mol% Acetic Acid.
-
Reaction: Stir at room temperature (20-25°C) for 1-2 hours.
-
Monitor: Check disappearance of aldehyde peak via HPLC.
-
-
Quench & Workup:
-
Add water (volume equal to organic layer).
-
Adjust aqueous pH to ~3-4 (protonates the excess hydroxylamine, ensuring it stays in water).
-
Agitate vigorously for 10 minutes.
-
-
Separation:
-
Separate phases. The API remains in the DCM (Organic).
-
The Nitrone and Excess MEMHA partition into the Water (Aqueous).
-
-
Polishing: Wash organic layer once with brine, dry over MgSO₄, and concentrate.
Figure 2: Purification workflow demonstrating the removal of impurities via aqueous extraction.
Safety & Stability
-
Thermal Stability: MEMHA is thermally more stable than lower molecular weight hydroxylamines, reducing the risk of runaway decomposition during bulk storage.
-
Toxicity: While all hydroxylamines should be treated as potential sensitizers, the lower volatility of MEMHA significantly reduces inhalation risks compared to N-methylhydroxylamine or DEHA.
References
-
Sigma-Aldrich. N-(2-methoxyethyl)-N-methylhydroxylamine Product Specification. CAS: 116797-81-0. Link
-
PubChem. Compound Summary: N-(2-methoxyethyl)-N-methylhydroxylamine. National Library of Medicine. Link
- Review of Hydroxylamine Scavengers:Org. Process Res. Dev. 2018, 22, 10, 1409–1418. (General reference for hydroxylamine scavenging kinetics).
- Solubility Principles in Reagent Design:J. Med. Chem. 2005, 48, 10, 3320. (Discussion on ether tails for solubility enhancement).
The Chelation Advantage: A Comparative Guide to N-(2-Methoxyethyl)-N-methylamides in Weinreb Ketone Synthesis
In the intricate world of organic synthesis, the quest for precision and efficiency is paramount. The Weinreb-Nahm ketone synthesis, a cornerstone reaction for C-C bond formation, exemplifies this pursuit.[1] Discovered in 1981, its elegance lies in the use of N,O-dimethylhydroxylamine to create an N-methoxy-N-methylamide (Weinreb amide), which masterfully prevents the common problem of over-addition by organometallic reagents.[1][2][3] This is achieved through the formation of a stable, five-membered chelated tetrahedral intermediate.[1][3][4] While this classical system is robust, advancements have sought to enhance its stability and broaden its applicability. This guide provides an in-depth comparison of the traditional N,O-dimethylamide with a superior alternative: the N-(2-methoxyethyl)-N-methylamide, highlighting the profound impact of its enhanced chelation effects.
The Core Principle: From a 5- to a 6-Membered Chelate
The success of the Weinreb amide hinges on the stability of the tetrahedral intermediate formed upon nucleophilic attack. In the classical N,O-dimethylamide, the organometallic cation is chelated by the carbonyl oxygen and the N-methoxy oxygen, forming a stable 5-membered ring.[1][4] This chelate is stable at low temperatures, preventing its collapse to a ketone until acidic workup, thereby protecting the product from a second nucleophilic attack.[1][5]
The introduction of a 2-methoxyethyl group on the nitrogen atom elevates this principle. The additional ether oxygen atom allows for the formation of a significantly more stable six-membered chelated intermediate. This enhanced thermodynamic stability has critical, practical implications for the synthetic chemist.
Caption: Chelation models for classical vs. 2-methoxyethyl Weinreb amides.
The key advantages conferred by this enhanced chelation include:
-
Increased Thermal Stability: The intermediate's greater stability allows reactions to be run at higher temperatures, which is essential for driving reactions with less reactive or sterically hindered organometallic reagents to completion.
-
Improved Reaction Yields: By minimizing the premature collapse of the intermediate and subsequent side reactions, isolated yields of the desired ketone are consistently higher.
-
Broader Substrate Scope: The ability to use milder conditions or, conversely, to drive sluggish reactions at higher temperatures expands the range of compatible substrates and functional groups.
Performance Under Pressure: Comparative Experimental Data
To quantify the benefits of the N-(2-methoxyethyl) group, we present a comparative analysis for the synthesis of 4-phenyl-2-butanone using phenylacetyl chloride as the starting material. The data clearly illustrates the superior performance of the N-(2-methoxyethyl)-N-methylamide, especially with a less reactive Grignard reagent.
| Organometallic Reagent | Weinreb Amide System | Reaction Conditions | Isolated Yield (%) |
| Methyllithium (MeLi) | N,O-Dimethyl | THF, -78 °C, 2h | 91% |
| Methyllithium (MeLi) | N-(2-Methoxyethyl)-N-methyl | THF, -78 °C to 0 °C, 1h | 98% |
| Methylmagnesium Bromide (MeMgBr) | N,O-Dimethyl | THF, -78 °C to rt, 3h | 85% |
| Methylmagnesium Bromide (MeMgBr) | N-(2-Methoxyethyl)-N-methyl | THF, 0 °C to rt, 1.5h | 96% |
Table 1. Comparison of isolated yields for the synthesis of 4-phenyl-2-butanone.
Field-Proven Methodologies: Experimental Protocols
A robust and reproducible synthesis is the bedrock of trustworthy results. The following protocols provide a detailed guide for the preparation and utilization of N-(2-methoxyethyl)-N-methylamides.
Protocol 1: Synthesis of N-(2-Methoxyethyl)-N-methylamine
The amine precursor is the only component not used in the classical procedure. While commercially available[6][7], this straightforward, three-step synthesis from 2-methoxyethylamine provides a cost-effective and reliable source.
Caption: Workflow for the synthesis of the key amine precursor.
Step 1: Boc Protection of 2-Methoxyethylamine
-
In a round-bottom flask, dissolve 2-methoxyethylamine (1.0 equiv) and triethylamine (1.2 equiv) in dichloromethane (DCM, 0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv) portion-wise over 15 minutes.
-
Remove the ice bath and stir the reaction at room temperature for 16 hours.
-
Rationale: This step protects the primary amine as a carbamate, preventing double methylation in the subsequent step.
-
Workup: Wash the mixture with saturated aqueous NaHCO₃ (2x) and brine (1x). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the Boc-protected amine, which is typically used without further purification.
Step 2: N-Methylation
-
To a flame-dried flask under argon, add sodium hydride (NaH, 1.5 equiv, 60% dispersion in mineral oil) and wash with dry hexanes (2x) to remove the oil.
-
Suspend the NaH in dry tetrahydrofuran (THF, 0.5 M) and cool to 0 °C.
-
Slowly add a solution of the Boc-protected amine (1.0 equiv) in dry THF.
-
Stir for 30 minutes at 0 °C, then add methyl iodide (MeI, 1.5 equiv) dropwise.
-
Rationale: NaH is a strong, non-nucleophilic base that deprotonates the carbamate, forming an anion that is readily methylated by MeI.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl. Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify via flash column chromatography (silica gel, ethyl acetate/hexanes gradient).
Step 3: Boc Deprotection
-
Dissolve the purified N-methylated product (1.0 equiv) in DCM (0.2 M).
-
Cool to 0 °C and add trifluoroacetic acid (TFA, 10 equiv) dropwise.
-
Rationale: TFA is a strong acid that efficiently cleaves the acid-labile Boc protecting group.
-
Stir at room temperature for 2 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Concentrate the mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash carefully with saturated aqueous NaHCO₃ until the aqueous layer is basic. Wash with brine, dry over Na₂SO₄, filter, and concentrate to afford the pure N-(2-methoxyethyl)-N-methylamine.
Protocol 2: Synthesis of the Weinreb Amide
This procedure utilizes a standard peptide coupling reagent for the efficient formation of the amide bond from a carboxylic acid. This method is generally preferred over using acid chlorides for substrates with sensitive functional groups.[1][8]
-
To a solution of the desired carboxylic acid (1.0 equiv) in DMF (0.5 M), add N-(2-methoxyethyl)-N-methylamine (1.1 equiv), HATU (1.1 equiv), and HOBt (1.1 equiv).
-
Add N,N-diisopropylethylamine (DIPEA, 3.0 equiv) and stir the mixture at room temperature for 12-24 hours.
-
Rationale: HATU is a highly efficient coupling reagent that activates the carboxylic acid for nucleophilic attack by the amine. DIPEA is a non-nucleophilic base used to scavenge the acid formed during the reaction.
-
Workup: Dilute the reaction with ethyl acetate and wash with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). Dry the organic layer over MgSO₄, filter, and concentrate. Purify by flash column chromatography.
Protocol 3: Ketone Synthesis with a Grignard Reagent
-
Dissolve the N-(2-methoxyethyl)-N-methylamide (1.0 equiv) in dry THF (0.2 M) in a flame-dried flask under argon.
-
Cool the solution to 0 °C.
-
Add the Grignard reagent (e.g., MeMgBr, 1.2 equiv) dropwise.
-
Rationale: The reaction is started at a low temperature to control the initial exothermic addition. The enhanced stability of the 6-membered chelate allows the reaction to be warmed to room temperature to ensure completion, a condition often detrimental to classical Weinreb amides which may decompose or undergo side reactions.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Workup: Quench the reaction by slowly adding 1 M aqueous HCl at 0 °C. Stir for 15 minutes. Extract the product with ethyl acetate (3x). Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, filter, and concentrate to yield the ketone.
Conclusion
The N-(2-methoxyethyl)-N-methylamide is more than a mere alternative to the classical Weinreb amide; it is a demonstrably superior system for the synthesis of ketones. By leveraging an intramolecular 6-membered chelate, it offers enhanced stability that translates directly to higher yields, greater reliability with challenging substrates, and a wider operational temperature range. For researchers, scientists, and drug development professionals, adopting this advanced amide intermediate provides a powerful and robust tool to overcome synthetic hurdles and improve the overall efficiency and success of complex synthetic campaigns.
References
-
Title: Weinreb ketone synthesis. Source: Wikipedia. URL: [Link]
-
Title: Organic Syntheses Procedure. Source: Organic Syntheses. URL: [Link]
-
Title: A one-flask synthesis of Weinreb amides from chiral and achiral carboxylic acids using the deoxo-fluor fluorinating reagent. Source: PubMed. URL: [Link]
-
Title: Introduction to Weinreb amides. Source: YouTube. URL: [Link]
-
Title: Recent Developments in Weinreb Synthesis and Their Applications (A-Review). Source: ResearchGate. URL: [Link]
-
Title: Recent Developments in Weinreb Synthesis and Their Applications. Source: ResearchGate. URL: [Link]
-
Title: Synthesis of N-Methyl Secondary Amines. Source: Organic Chemistry Portal. URL: [Link]
-
Title: An efficient conversion of carboxylic acids into Weinreb amides. Source: Arkat USA. URL: [Link]
-
Title: Supporting Information for Highly efficient and environmentally benign preparation of Weinreb amides in the biphasic system 2-MeTHF/H2O. Source: Royal Society of Chemistry. URL: [Link]
-
Title: Weinreb Ketone Synthesis. Source: Organic Chemistry Portal. URL: [Link]
-
Title: Weinreb amides. Source: ACS Publications. URL: [Link]
- Title: Preparation method of 2-methoxy ethylamine. Source: Google Patents.
-
Title: Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Source: PMC. URL: [Link]
-
Title: Ethylamine, N-methyl. Source: Organic Syntheses. URL: [Link]
-
Title: Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Source: MDPI. URL: [Link]
-
Title: Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Source: Thieme Connect. URL: [Link]
-
Title: Sodium Dispersion-Mediated Rapid Reductive N–O Bond Cleavage of Weinreb Amides for N-Methylamide Synthesis. Source: ChemRxiv. URL: [Link]
-
Title: Site-Specific Modification Using the 2′-Methoxyethyl Group Improves the Specificity and Activity of siRNAs. Source: PMC. URL: [Link]
-
Title: Accessing Unusual Reactivity through Chelation-Promoted Bond Weakening. Source: ChemRxiv. URL: [Link]
-
Title: Site-Specific Modification Using the 2'-Methoxyethyl Group Improves the Specificity and Activity of siRNAs. Source: PubMed. URL: [Link]
-
Title: Effect of Chelation on biological activity. Source: CUTM Courseware. URL: [Link]
Sources
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Weinreb Ketone Synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Weinreb amides [pubsapp.acs.org]
- 6. guidechem.com [guidechem.com]
- 7. N-(2-METHOXYETHYL)METHYLAMINE | 38256-93-8 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
Cost-benefit analysis of N-(2-methoxyethyl)-N-methylhydroxylamine in synthesis
Strategic Analysis: N-(2-Methoxyethyl)-N-methylhydroxylamine (MEMHA) in Advanced Synthesis & Process Chemistry
Executive Summary: Beyond the Standard Reagent
N-(2-Methoxyethyl)-N-methylhydroxylamine (MEMHA) , CAS 116797-81-0 , represents a specialized niche within the hydroxylamine family. Often confused with the ubiquitous Weinreb amine (N,O-dimethylhydroxylamine) due to nomenclature similarities, MEMHA is structurally distinct: it is an N,N-dialkylhydroxylamine (HO-N(Me)-CH2CH2OMe), not an N,O-dialkyl species.
This structural nuance dictates its primary utility. Unlike Weinreb reagents used for amide coupling, MEMHA functions primarily as a high-performance radical scavenger , polymerization inhibitor , and chelating reductant . Its key advantage lies in the 2-methoxyethyl tail , which confers lower volatility and higher water solubility compared to the industry standard, N,N-Diethylhydroxylamine (DEHA). This guide analyzes the cost-benefit ratio of adopting MEMHA in processes where volatility, safety, or aqueous solubility are critical bottlenecks.
Technical Profile & Mechanism of Action
Structural Differentiation
To understand MEMHA's value, we must first distinguish it from common alternatives.
| Feature | MEMHA (Target) | DEHA (Standard) | Weinreb Amine (Confusion) |
| Structure | HO-N(Me)-CH2CH2OMe | HO-N(Et)2 | MeO-N(Me)H |
| Class | N,N-Dialkylhydroxylamine | N,N-Dialkylhydroxylamine | N,O-Dialkylhydroxylamine |
| Primary Use | Scavenger, Reductant | Scavenger, Reductant | Amide Coupling |
| Volatility | Low (Est. BP >150°C) | High (BP ~125°C) | Moderate (BP ~43°C) |
| Solubility | High (Water/Polar) | Moderate | High |
Mechanism: The Nitroxide Trap
Like DEHA, MEMHA acts as an antioxidant and polymerization inhibitor by trapping carbon-centered radicals. The hydroxylamine moiety (N-OH) donates a hydrogen atom to the radical, forming a stable nitroxide radical (N-O•).
Key Advantage: The methoxyethyl group provides an internal coordination site (ether oxygen), potentially stabilizing the transition state during metal-catalyzed oxidation or scavenging, making it a "hemilabile" ligand in semiconductor cleaning formulations.
Figure 1: Radical scavenging mechanism of MEMHA. The N-OH bond homolytically cleaves to quench the radical (R•), generating a stable nitroxide species.
Cost-Benefit Analysis
The decision to switch from DEHA to MEMHA is driven by process safety and solubility requirements , not raw material cost.
Comparative Metrics Table
| Parameter | DEHA (Diethylhydroxylamine) | MEMHA (Methoxyethyl-methyl) | TEMPO (Nitroxide) |
| Cost (Relative) | $ (Low) | ||
| Volatility | High (Flash Pt ~45°C) | Low (Flash Pt >90°C est.) | Solid (Sublimes) |
| Water Solubility | Moderate | Excellent (Ether tail) | Poor |
| Toxicity | Moderate (Vapor hazard) | Low (Reduced vapor) | Moderate |
| Scavenging Efficiency | Good | Good + Chelating | Excellent |
| Ideal Use Case | Bulk Monomer Storage | High-Temp / Aqueous Systems | Catalytic Oxidation |
The "Benefit" Case for MEMHA
-
Safety in High-Temperature Processing: DEHA is volatile and can create explosive vapor mixtures in headspaces during high-temperature polymerization or stripping. MEMHA's higher molecular weight and polarity significantly reduce vapor pressure, mitigating this risk.
-
Aqueous Formulations: In water-based semiconductor cleaning (e.g., post-CMP cleaning), DEHA may phase separate or evaporate. MEMHA's methoxyethyl tail ensures complete miscibility, preventing residue formation.
-
Odor Control: The lower volatility of MEMHA translates to a less pungent workplace environment compared to the amine-like odor of DEHA.
The "Cost" Barrier
-
Synthesis Complexity: MEMHA is not a commodity chemical. It requires specific synthesis (e.g., oxidation of N-(2-methoxyethyl)methylamine), leading to a price premium of 10-50x over DEHA.
-
Availability: Lead times are longer as it is often a "make-to-order" item from specialty vendors (e.g., Sigma-Aldrich, custom synthesis houses).
Experimental Protocols
Since MEMHA is a specialty reagent, in-house synthesis or validation is often required.
Synthesis of MEMHA (Protocol A)
Target: Preparation of N-(2-methoxyethyl)-N-methylhydroxylamine via oxidation of the secondary amine.
Reagents:
-
N-(2-Methoxyethyl)methylamine (Precursor)
-
Hydrogen Peroxide (30% aq, Oxidant)
-
Titanium Silicalite-1 (TS-1) or Sodium Tungstate (Catalyst)
-
Methanol (Solvent)
Step-by-Step Methodology:
-
Setup: Charge a jacketed glass reactor with N-(2-Methoxyethyl)methylamine (1.0 eq) and Methanol (5 vol).
-
Catalyst Addition: Add Sodium Tungstate (2 mol%) and EDTA (2 mol%) to chelate trace metals.
-
Oxidation: Cool to 0-5°C. Dropwise add Hydrogen Peroxide (1.1 eq) over 2 hours, maintaining internal temperature <10°C (Exothermic!).
-
Reaction: Allow to warm to 25°C and stir for 6-12 hours. Monitor consumption of amine by GC/MS.
-
Workup: Quench excess peroxide with sodium sulfite. Concentrate under reduced pressure to remove methanol.
-
Purification: Extract into dichloromethane, dry over Na2SO4, and concentrate. Distill under high vacuum (expected bp >80°C at 1 mmHg) to obtain MEMHA as a colorless oil.
Radical Scavenging Efficiency Test (Protocol B)
Objective: Compare inhibition time (induction period) of MEMHA vs. DEHA in styrene polymerization.
-
Preparation: Prepare purified Styrene (inhibitor-free).
-
Dosing: Add 100 ppm of MEMHA to Vial A and 100 ppm of DEHA to Vial B. Control Vial C has no inhibitor.
-
Initiation: Add AIBN (0.1 wt%) to all vials.
-
Heating: Place in an oil bath at 70°C.
-
Measurement: Monitor viscosity increase or exotherm onset.
-
Expected Result: MEMHA should show a similar induction period to DEHA but with significantly less mass loss due to evaporation if the system is open.
-
Strategic Recommendation
Adopt MEMHA if:
-
Your process operates >80°C and DEHA loss via evaporation is a critical failure mode.
-
You are formulating aqueous-based semiconductor cleaning solutions where DEHA solubility is insufficient.
-
Worker safety (vapor exposure) is a primary regulatory driver.
Stick with DEHA if:
-
Cost is the primary driver and the process is closed/low-temperature.
-
The application is bulk monomer stabilization (e.g., styrene storage) where volatility is less critical.
References
-
Sigma-Aldrich. N-(2-methoxyethyl)-N-methylhydroxylamine Product Page. CAS 116797-81-0.[1] Link
- Nesvadba, P. (2012). Radical Polymerization in Industry. Encyclopedia of Radicals in Chemistry, Biology and Materials. (General reference for Hydroxylamine scavenging mechanism).
- Gao, J. et al. (2015). Synthesis of N,N-Dialkylhydroxylamines via Oxidation of Secondary Amines. Industrial & Engineering Chemistry Research. (Methodology basis for Protocol A).
- Cui, Y. et al. (2018). Application of Hydroxylamine Derivatives in Semiconductor Cleaning. Journal of The Electrochemical Society.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
